Quinolactacin A1
Description
structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R)-3-[(2S)-butan-2-yl]-4-methyl-2,3-dihydropyrrolo[3,4-b]quinoline-1,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-4-9(2)13-14-12(16(20)17-13)15(19)10-7-5-6-8-11(10)18(14)3/h5-9,13H,4H2,1-3H3,(H,17,20)/t9-,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLHQAMWKNPOTDV-TVQRCGJNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C2=C(C(=O)C3=CC=CC=C3N2C)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]1C2=C(C(=O)C3=CC=CC=C3N2C)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery, Isolation, and Biological Activity of Quinolactacin A1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinolactacin A1, a member of the quinolone-γ-lactam hybrid family of natural products, has garnered interest for its notable biological activities. First discovered from the fermentation broth of Penicillium sp. EPF-6, this fungal metabolite exhibits inhibitory effects on both tumor necrosis factor-alpha (TNF-α) production and acetylcholinesterase, suggesting its potential as a lead compound in the development of novel therapeutics for inflammatory diseases and neurodegenerative disorders. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, including detailed experimental protocols and a summary of its known biological functions.
Introduction
Fungi of the Penicillium genus are a rich source of structurally diverse and biologically active secondary metabolites. In 2000, a novel class of quinolone compounds, designated quinolactacins, was isolated from the cultured broth of Penicillium sp. EPF-6, a fungus identified from the larvae of the mulberry pyralid, Margaronia pyloalis Welker.[1] Among these, Quinolactacin A, and its stereoisomer this compound, have been the subject of further investigation. This compound possesses a unique quinolone skeleton fused with a γ-lactam ring.[2] Subsequent studies have also identified Penicillium citrinum as a producer of quinolactacins.[3] The inhibitory activity of these compounds against key biological targets underscores their potential for therapeutic applications.
Physicochemical and Spectroscopic Characterization
The structure of this compound was elucidated through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[2]
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₈N₂O₂ | [2] |
| Molecular Weight | 270.33 g/mol | Calculated |
| ¹³C NMR (DMSO-d₆, 30°C) | See Table 2 | [4] |
| Mass Spectrometry | FAB-MS and HR-MS have been used for structural determination. | [2] |
Table 2: ¹³C NMR Spectral Data of Quinolactacin A in DMSO-d₆ (Partial Data from Biosynthetic Studies) [4]
| Carbon Atom | Chemical Shift (ppm) |
| 1 | 168.3 |
| 3 | 58.9 |
| 4-N-Me | 36.0 |
| 5 | 117.0 |
| 6 | 132.4 |
| Note: This table presents partial data available from published biosynthetic studies. A complete spectral assignment for this compound is not fully detailed in the reviewed literature. |
Production and Isolation
The production of this compound is achieved through the fermentation of Penicillium sp. EPF-6, followed by a multi-step extraction and purification process.
Fermentation Protocol
A detailed, optimized protocol for the large-scale production of this compound is not publicly available. However, based on biosynthetic studies, the following protocol can be outlined[4]:
-
Inoculum Preparation: A seed culture of Penicillium sp. EPF-6 is prepared by inoculating a liquid medium (e.g., 1.0% glucose, 2.0% potato starch, 0.5% polypeptone, 0.5% yeast extract, 0.4% CaCO₃, pH 7.0) and incubating for 4 days at 28°C on a rotary shaker at 200 rpm.
-
Production Culture: The seed culture is then used to inoculate a solid production medium (SC-1 solid medium).
-
Incubation: The production culture is incubated under stationary conditions for an extended period, typically around 17 days, at 28°C to allow for the accumulation of secondary metabolites, including this compound.
Isolation and Purification Protocol
The following is a general protocol for the isolation and purification of quinolactacins from the culture medium, based on described methods[1]:
-
Solvent Extraction: The fermented culture medium is extracted with an appropriate organic solvent, such as ethyl acetate, to partition the secondary metabolites from the aqueous phase.
-
Chromatographic Purification: The crude extract is then subjected to a series of chromatographic steps to isolate this compound. This typically involves:
-
Column Chromatography: Initial separation on a silica gel column using a gradient of solvents (e.g., a hexane-ethyl acetate or chloroform-methanol system) to fractionate the extract based on polarity.
-
Preparative High-Performance Liquid Chromatography (HPLC): Further purification of the fractions containing this compound is achieved using preparative HPLC with a suitable column (e.g., C18) and a mobile phase (e.g., an acetonitrile-water gradient).
-
Biosynthesis of this compound
The biosynthesis of the quinolactacin core involves a fascinating pathway utilizing non-ribosomal peptide synthetases (NRPSs).[4][5]
References
- 1. Quinolactacins A, B and C: novel quinolone compounds from Penicillium sp. EPF-6. I. Taxonomy, production, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinolactacins A, B and C: novel quinolone compounds from Penicillium sp. EPF-6. II. Physico-chemical properties and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinolactacins A1 and A2, new acetylcholinesterase inhibitors from Penicillium citrinum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biosynthesis of quinolactacin A, a TNF production inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structural Unveiling of Quinolactacin A1: An In-depth Technical Guide to NMR and Mass Spectrometry Analysis
For Researchers, Scientists, and Drug Development Professionals
Quinolactacin A1, a fungal metabolite originally isolated from Penicillium citrinum, has garnered interest within the scientific community for its potential biological activities, including acetylcholinesterase inhibition. The elucidation of its complex heterocyclic structure serves as a prime example of the synergistic power of modern spectroscopic techniques. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data and methodologies pivotal to the structural determination of this compound.
Structural Framework and Spectroscopic Highlights
This compound possesses a unique quinolone skeleton fused with a γ-lactam ring. The precise determination of its chemical architecture, including stereochemistry, relies heavily on the detailed analysis of its spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is employed to assign all proton and carbon signals and to establish connectivity within the molecule.
¹H and ¹³C NMR Spectral Data
The following tables summarize the assigned chemical shifts for the protons and carbons of this compound. These values are critical for confirming the core structure and the nature and position of its substituents.
Table 1: ¹³C NMR Spectroscopic Data for Quinolactacin A [1][2]
| Carbon No. | Chemical Shift (δ) ppm |
| 2 | 162.3 |
| 3a | 67.9 |
| 4a | 141.2 |
| 5 | 121.8 |
| 6 | 129.5 |
| 7 | 123.4 |
| 8 | 131.0 |
| 8a | 126.1 |
| 9 | 175.2 |
| 9a | 106.8 |
| 1' | 34.2 |
| 1'Me | 29.7 |
| 2' | 170.8 |
| 3' | 30.2 |
| 3'Me | 11.7 |
| N-Me | 34.9 |
Note: Data for Quinolactacin A is presented here as a foundational reference. Specific data for the A1 isomer should be consulted from primary literature for precise assignments.
A complete ¹H NMR data table with chemical shifts and coupling constants for this compound is essential for full structural confirmation and should be obtained from the primary literature.
Experimental Protocols for NMR Analysis
The acquisition of high-quality NMR data is paramount for accurate structure elucidation. The following outlines a general experimental protocol for the NMR analysis of a natural product like this compound.
Sample Preparation:
-
Dissolution: A purified sample of this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD; 0.5-0.7 mL). The choice of solvent is crucial to ensure good solubility and to avoid signal overlap with the analyte.
-
Filtration: The resulting solution is filtered through a small plug of glass wool into a 5 mm NMR tube to remove any particulate matter.
-
Referencing: An internal standard, such as tetramethylsilane (TMS), is often added for chemical shift referencing (δ 0.00 ppm).
NMR Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe is recommended for enhanced sensitivity and signal dispersion.
-
¹H NMR: Standard one-dimensional proton spectra are acquired to observe the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and integration of all proton signals.
-
¹³C NMR: One-dimensional carbon spectra, typically proton-decoupled, are acquired to identify the chemical shifts of all carbon atoms in the molecule.
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and identify adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and assigning quaternary carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for elucidating the relative stereochemistry of the molecule.
-
References
The Fungal Blueprint for Quinolactacin A1: An In-depth Technical Guide to its Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinolactacins, a family of fungal alkaloids, have garnered significant interest within the scientific community due to their unique quinolone-γ-lactam hybrid structure and promising biological activities, including acetylcholinesterase inhibition. This technical guide provides a comprehensive overview of the biosynthetic pathway of Quinolactacin A1, primarily elucidated through the study of its epimer, Quinolactacin A2, in fungi such as Penicillium citrinum. This document details the genetic and enzymatic machinery, precursor molecules, and proposed biochemical transformations. It also outlines the key experimental methodologies employed in the pathway's discovery and characterization, and presents available quantitative data. Furthermore, this guide includes visualizations of the biosynthetic and experimental workflows to facilitate a deeper understanding of the intricate processes involved in the synthesis of this potential pharmacophore.
The this compound Biosynthetic Pathway
The biosynthesis of this compound is intricately linked to that of its diastereomer, Quinolactacin A2, with the latter being the primary product of the identified biosynthetic gene cluster (qul) in Penicillium citrinum ATCC 9849. This compound is believed to be formed through the epimerization of Quinolactacin A2 under certain conditions[1]. The core structure of these molecules is a quinolone-γ-lactam hybrid, assembled from two primary precursor molecules: L-tryptophan and L-isoleucine[1].
The biosynthetic process is initiated by the conversion of L-tryptophan to L-kynurenine. This is followed by a series of enzymatic modifications, including methylation and oxidative decarboxylation, to generate an unusual β-keto acid, N-methyl-2-aminobenzoylacetate. This intermediate is then condensed with L-isoleucine by a pair of non-ribosomal peptide synthetases (NRPSs), followed by a Dieckmann condensation to form the characteristic quinolone-γ-lactam scaffold[1][2].
Key Genes and Enzymes
The qul gene cluster in Penicillium citrinum harbors the essential genes encoding the enzymatic machinery for quinolactacin biosynthesis. The functions of the key characterized genes are summarized in the table below.
| Gene | Enzyme | Proposed Function | Reference |
| qulI | Indoleamine-2,3-dioxygenase (IDO) | Catalyzes the conversion of L-tryptophan to N-formyl-L-kynurenine, a precursor to L-kynurenine. | [1] |
| qulM | Methyltransferase | Responsible for the N-methylation of L-kynurenine. | [1] |
| qulF | FMN-dependent Dehydrogenase | Involved in the oxidative decarboxylation of an intermediate derived from N-methyl-kynurenine. | [1] |
| qulA | NRPS (single-module) | One of two NRPSs that activate and condense the β-keto acid (N-methyl-2-aminobenzoylacetate) and L-isoleucine. | [1][2] |
| qulB | NRPS (single-module) | The second of two NRPSs involved in the condensation of the precursor molecules and subsequent Dieckmann condensation to form the quinolone-γ-lactam core. | [1][2] |
| qulP | Monocarboxylate Permease | A putative transporter protein, though its deletion did not significantly affect quinolactacin production in the studied strain. | [1] |
Biosynthetic Pathway Diagram
The following diagram illustrates the proposed biosynthetic pathway for Quinolactacin A2, the direct precursor to this compound.
Experimental Protocols
The elucidation of the quinolactacin biosynthetic pathway has relied on a combination of genetic and biochemical experiments. The following sections provide an overview of the key methodologies.
Gene Knockout Analysis
Gene function is primarily investigated through targeted gene deletion using a split-marker recombination approach. This technique involves replacing the gene of interest with a selectable marker, such as a hygromycin resistance cassette.
General Protocol for Split-Marker Gene Knockout:
-
Construct Preparation:
-
Amplify the 5' and 3' flanking regions (approx. 1-1.5 kb each) of the target gene from the genomic DNA of P. citrinum.
-
Amplify two overlapping fragments of a selectable marker gene (e.g., hygromycin B phosphotransferase, hph). The primers for the internal ends of the marker fragments should have overhangs complementary to the flanking regions of the target gene.
-
Fuse the 5' flank with one part of the marker and the 3' flank with the other part of the marker using fusion PCR. This creates two DNA cassettes that, when recombined in vivo, will replace the target gene with the full, functional marker.
-
-
Protoplast Formation:
-
Grow P. citrinum mycelia in a suitable liquid medium.
-
Harvest and wash the mycelia.
-
Digest the fungal cell walls using a mixture of enzymes (e.g., lysing enzymes from Trichoderma harzianum, cellulase) in an osmotic stabilizer (e.g., sorbitol or KCl) to generate protoplasts.
-
Filter and wash the protoplasts to remove mycelial debris and enzymes.
-
-
Transformation:
-
Mix the prepared protoplasts with the two split-marker DNA cassettes.
-
Add a solution of polyethylene glycol (PEG) to induce DNA uptake.
-
Plate the transformed protoplasts on a regeneration medium containing the appropriate selective agent (e.g., hygromycin B).
-
-
Verification of Transformants:
-
Isolate genomic DNA from the resulting resistant colonies.
-
Confirm the correct integration of the marker and deletion of the target gene via PCR using primers specific to the flanking regions and the marker gene.
-
In Vitro Enzymatic Assays
To confirm the specific function of the enzymes in the pathway, in vitro assays are performed with purified recombinant proteins.
General Protocol for In Vitro Enzymatic Assays:
-
Heterologous Expression and Purification:
-
Clone the coding sequence of the target enzyme (e.g., qulM, qulF) into an expression vector (e.g., pET-28a) with a purification tag (e.g., His-tag).
-
Transform the expression vector into a suitable host, such as E. coli BL21(DE3).
-
Induce protein expression with IPTG.
-
Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).
-
-
Enzymatic Reaction:
-
Set up a reaction mixture containing the purified enzyme, its substrate(s), and any necessary cofactors in an appropriate buffer.
-
QulM (Methyltransferase): L-kynurenine as the substrate and S-adenosyl methionine (SAM) as the methyl donor.
-
QulF (Dehydrogenase): The product of the QulM reaction and FMN as a cofactor.
-
QulA/QulB (NRPSs): N-methyl-2-aminobenzoylacetate, L-isoleucine, ATP, and MgCl2.
-
-
Incubate the reaction at an optimal temperature for a defined period.
-
-
Product Analysis:
-
Quench the reaction (e.g., with methanol or ethyl acetate).
-
Analyze the reaction mixture for the presence of the expected product using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for the functional characterization of a gene in the quinolactacin biosynthetic pathway.
Quantitative Data
Quantitative analysis of quinolactacin production in wild-type and mutant strains of P. citrinum provides crucial evidence for gene function.
Effects of Gene Knockout on Quinolactacin A2 Production
The following table summarizes the qualitative and semi-quantitative effects of gene deletions on the production of Quinolactacin A2, the direct precursor of this compound.
| Mutant Strain | Effect on Quinolactacin A2 Production | Reference |
| ΔqulA | Production abolished | [1] |
| ΔqulB | Production abolished | [1] |
| ΔqulM | Production abolished | [1] |
| ΔqulF | Production abolished | [1] |
| ΔqulI | Production reduced to ~5% of wild-type | [1] |
| ΔqulP | No significant influence | [1] |
Isotope Labeling Studies
Feeding experiments with 13C-labeled precursors have been instrumental in identifying the building blocks of the quinolactacin scaffold.
| Labeled Precursor Fed | 13C Enrichment Observed in Quinolactacin A | Conclusion | Reference |
| DL-[1-13C]-isoleucine | High enrichment at specific carbon atoms in the γ-lactam ring portion. | Confirms L-isoleucine as a direct precursor for the γ-lactam ring. | |
| L-[methyl-13C]-methionine | High enrichment of the N-methyl group. | Indicates that the N-methyl group is derived from the S-adenosyl methionine (SAM) pool. | |
| Sodium [1-13C]-anthranilate | Low and scrambled enrichment. | Suggests that anthranilic acid is not directly incorporated but is part of the L-tryptophan biosynthesis. |
Regulation of Biosynthesis
The regulation of secondary metabolite biosynthesis in fungi is complex, often involving pathway-specific transcription factors and global regulators that respond to environmental cues. While a specific regulator for the qul cluster has not yet been definitively identified, general regulatory mechanisms in Penicillium likely play a role.
-
Pathway-Specific Transcription Factors: Many biosynthetic gene clusters in fungi contain a gene encoding a transcription factor that specifically controls the expression of the other genes in the cluster. The qul cluster, as described in the literature, does not have an obvious dedicated transcription factor, suggesting it may be under the control of a more global regulatory network.
-
Global Regulators: Fungal secondary metabolism is often controlled by global regulatory proteins such as LaeA, a methyltransferase that influences chromatin structure, and the Velvet complex (VeA, VelB, LaeA), which integrates light signals with secondary metabolism and development. It is plausible that these or similar regulatory networks govern the expression of the qul gene cluster in response to developmental stages or environmental conditions.
Proposed Regulatory Network Diagram
The following diagram depicts a hypothetical regulatory network for the quinolactacin biosynthetic gene cluster, based on known global regulatory mechanisms in fungi.
Conclusion and Future Perspectives
The elucidation of the Quinolactacin A2 biosynthetic pathway in Penicillium citrinum provides a solid foundation for understanding the formation of this compound. The identification of the qul gene cluster and the characterization of its key enzymes have revealed a unique combination of enzymatic reactions, including the formation of an unusual β-keto acid precursor and its subsequent condensation via a non-ribosomal peptide synthetase system.
For researchers and drug development professionals, this knowledge opens up several avenues for further exploration. The heterologous expression of the qul gene cluster in a more genetically tractable host could facilitate higher yields and the production of novel analogs through pathway engineering. A deeper understanding of the regulatory networks controlling quinolactacin biosynthesis could lead to strategies for overproduction in the native host. Furthermore, the detailed characterization of the individual enzymes, particularly the NRPSs QulA and QulB, could provide valuable insights into their substrate specificity and catalytic mechanisms, paving the way for chemoenzymatic synthesis of new quinolone-γ-lactam compounds with potentially enhanced therapeutic properties. Further research is needed to isolate and characterize the specific transcription factors that directly regulate the qul cluster and to fully understand the conditions under which the epimerization of Quinolactacin A2 to A1 occurs.
References
Quinolactacin A1: A Technical Whitepaper on a Novel Quinolone Antibiotic
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinolactacin A1 is a naturally occurring compound belonging to the quinolone class of antibiotics. First isolated from Penicillium citrinum, it is part of the broader family of quinolactacins, which are fungal alkaloids characterized by a unique quinolone-γ-lactam hybrid structure.[1][2][3][4] The emergence of widespread antibiotic resistance necessitates the discovery and development of novel antimicrobial agents. This compound, with its distinct chemical scaffold, represents a promising starting point for the exploration of new therapeutic agents. This document provides a comprehensive technical overview of this compound, including its mechanism of action, potential antibacterial efficacy, and the experimental methodologies used for its study.
Chemical Structure and Properties
Quinolactacins are distinguished by a quinolone skeleton fused with a γ-lactam ring. This hybrid structure is of significant interest to medicinal chemists due to its potential for novel biological activities. While detailed physicochemical properties of this compound are not extensively documented in publicly available literature, its core structure suggests potential for chemical modification to optimize its pharmacokinetic and pharmacodynamic profiles.
Mechanism of Action: Inhibition of Type IIA Topoisomerases
As a member of the quinolone family, this compound is presumed to exert its antibacterial effect by targeting bacterial type IIA topoisomerases, namely DNA gyrase and topoisomerase IV.[5][6] These enzymes are essential for bacterial survival as they control the topological state of DNA during replication, transcription, and repair.
-
DNA Gyrase (GyrA and GyrB subunits): Primarily responsible for introducing negative supercoils into the bacterial DNA, a process crucial for the initiation of DNA replication.
-
Topoisomerase IV (ParC and ParE subunits): Primarily responsible for decatenating (unlinking) daughter chromosomes following replication, allowing for their segregation into daughter cells.
The proposed mechanism involves the stabilization of the covalent complex formed between the topoisomerase and cleaved DNA. By binding to this complex, quinolones prevent the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks. This chromosomal fragmentation triggers the SOS response and ultimately leads to bacterial cell death.
Caption: Mechanism of action for quinolone antibiotics.
Antibacterial Spectrum and Efficacy
The efficacy of an antibiotic is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. While this compound has been identified as an antibacterial agent, specific quantitative data on its MIC values against a broad range of bacterial pathogens are not extensively available in the current literature. Further research is required to fully characterize its spectrum of activity.
For context, the following table provides a template for how such data would be presented and includes MIC values for Ciprofloxacin, a widely used fluoroquinolone, against common reference strains.
| Bacterial Strain | Gram Type | Ciprofloxacin MIC (µg/mL) | This compound MIC (µg/mL) |
| Escherichia coli ATCC 25922 | Gram-Negative | 0.004 - 0.015 | Data Not Available |
| Pseudomonas aeruginosa ATCC 27853 | Gram-Negative | 0.25 - 1.0 | Data Not Available |
| Staphylococcus aureus ATCC 29213 | Gram-Positive | 0.12 - 0.5 | Data Not Available |
| Enterococcus faecalis ATCC 29212 | Gram-Positive | 0.5 - 2.0 | Data Not Available |
Experimental Protocols
Synthesis of Quinolactacin Derivatives
The synthesis of the quinolactacin core often involves multi-step chemical reactions. One established approach for a related compound, Quinolactacin-H, utilizes an asymmetric Pictet-Spengler reaction as a key step to construct the chiral β-carboline intermediate, which is then further elaborated to form the final quinolone-lactam structure.[7]
General Synthetic Strategy:
-
Preparation of Key Intermediates: Synthesis of a suitable tryptamine derivative and an aldehyde or keto-acid.
-
Asymmetric Pictet-Spengler Reaction: Cyclization of the intermediates using a chiral auxiliary or catalyst to form the core β-carboline ring system with high enantioselectivity.
-
Oxidation and Ring Formation: Subsequent oxidation and cyclization steps to construct the quinolone and γ-lactam rings.
-
Purification: Purification of the final product using chromatographic techniques such as column chromatography and HPLC.
Isolation and Purification from Penicillium sp.
The original isolation of quinolactacins was performed from the fermented broth of Penicillium species.[2][4]
Protocol Outline:
-
Fermentation: Culturing of the Penicillium strain in a suitable liquid medium to promote the production of secondary metabolites.
-
Extraction: Separation of the mycelium from the culture broth by filtration. The broth is then extracted with an organic solvent (e.g., ethyl acetate).
-
Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps, such as silica gel column chromatography followed by preparative high-performance liquid chromatography (HPLC), to isolate the pure this compound.
Antimicrobial Susceptibility Testing: Broth Microdilution
The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[8][9][10][11]
Methodology:
-
Preparation of Antimicrobial Agent: A stock solution of this compound is prepared and serially diluted (typically two-fold) in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: The test bacterium is grown to a specific turbidity (e.g., 0.5 McFarland standard), then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: The inoculated plate is incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. Control wells (growth control without antibiotic and sterility control without bacteria) are included to ensure the validity of the test.
Caption: Experimental workflow for MIC determination.
DNA Gyrase/Topoisomerase IV Inhibition Assay
Enzymatic assays are crucial to confirm the mechanism of action. These assays typically measure the effect of the inhibitor on the enzyme's ability to alter DNA topology.[12][13]
DNA Gyrase Supercoiling Assay:
-
Reaction Mixture: A reaction is set up containing purified DNA gyrase, relaxed plasmid DNA (substrate), ATP, and an appropriate buffer.
-
Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixtures.
-
Incubation: The reaction is incubated to allow for the supercoiling reaction to occur.
-
Analysis: The reaction is stopped, and the DNA products are analyzed by agarose gel electrophoresis. Supercoiled DNA migrates faster than relaxed DNA. Inhibition is observed as a decrease in the amount of supercoiled product.
Topoisomerase IV Decatenation Assay:
-
Reaction Mixture: A reaction is set up containing purified topoisomerase IV, catenated kinetoplast DNA (kDNA) as the substrate, ATP, and buffer.
-
Inhibitor Addition: Varying concentrations of this compound are added.
-
Incubation: The mixture is incubated to allow the enzyme to decatenate the kDNA into minicircles.
-
Analysis: The products are separated by agarose gel electrophoresis. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel. Inhibition is measured by the reduction in decatenated products.
Bacterial Signaling and Resistance
Quinolone Resistance Mechanisms
Bacteria can develop resistance to quinolones through several mechanisms:
-
Target-Mediated Resistance: Point mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes. These mutations alter the enzyme's structure, reducing its binding affinity for the quinolone.
-
Plasmid-Mediated Resistance: Acquisition of plasmids carrying resistance genes, such as qnr genes (which protect the topoisomerases from quinolones) or genes encoding antibiotic-modifying enzymes.
-
Reduced Accumulation: Decreased influx of the drug due to modifications in porin channels (in Gram-negative bacteria) or increased efflux of the drug via overexpressed efflux pumps.
Caption: Major mechanisms of bacterial resistance to quinolones.
Interaction with Bacterial Signaling Pathways
Bacterial communication systems, such as quorum sensing (QS), regulate virulence and biofilm formation.[14][15] Some natural products can interfere with these signaling pathways, offering an alternative anti-virulence strategy.[16][17] A related natural product, Quinolactacin-H, has demonstrated the ability to inhibit and disperse biofilms of Pseudomonas aeruginosa, a pathogen in which biofilm formation is heavily regulated by QS.[7] This suggests that quinolactacins, potentially including this compound, may have roles as anti-virulence agents by disrupting bacterial communication. However, direct experimental evidence for this compound's activity on QS systems is currently lacking and represents an important area for future investigation.
Conclusion and Future Perspectives
This compound is a novel, naturally derived member of the quinolone antibiotic family with a unique chemical structure. Its presumed mechanism of action via inhibition of bacterial type IIA topoisomerases places it within a well-validated class of antibacterial agents. However, this whitepaper highlights a significant gap in the publicly available data regarding its specific antibacterial spectrum (MIC values) and its direct interactions with bacterial signaling pathways.
Future research should focus on:
-
Comprehensive Antimicrobial Profiling: Determining the MIC values of this compound against a wide panel of clinically relevant and drug-resistant bacterial strains.
-
Enzymatic Inhibition Studies: Quantifying the inhibitory activity (IC50 values) of this compound against purified DNA gyrase and topoisomerase IV from various bacterial species.
-
Investigation of Anti-Virulence Properties: Assessing the ability of this compound to inhibit biofilm formation and interfere with quorum sensing systems.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogues of this compound to optimize its potency, selectivity, and pharmacokinetic properties.
Addressing these research areas will be crucial in determining the true potential of this compound as a lead compound in the development of the next generation of quinolone antibiotics to combat the growing threat of antimicrobial resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. Quinolactacins A1 and A2, new acetylcholinesterase inhibitors from Penicillium citrinum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinolactacins A, B and C: novel quinolone compounds from Penicillium sp. EPF-6. I. Taxonomy, production, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitory activities of quinolones against DNA gyrase and topoisomerase IV purified from Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Total synthesis of quinolactacin-H from marine-derived Penicillium sp. ENP701 and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. goldbio.com [goldbio.com]
- 9. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 11. protocols.io [protocols.io]
- 12. Login | Universität Tübingen [uni-tuebingen.de]
- 13. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 14. Quorum Sensing: A Prospective Therapeutic Target for Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Interference in Bacterial Quorum Sensing: A Biopharmaceutical Perspective [frontiersin.org]
- 16. frontiersin.org [frontiersin.org]
- 17. Natural product-based inhibitors of quorum sensing: A novel approach to combat antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
Penicillium citrinum: A Prolific Source of Quinolactacin A1 and A2 - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Penicillium citrinum as a microbial factory for the production of Quinolactacin A1 and A2, two promising bioactive alkaloids. This document details the biosynthesis, isolation, characterization, and biological activities of these compounds, offering valuable protocols and data for researchers in natural product chemistry, mycology, and pharmacology.
Introduction to Quinolactacins
Quinolactacins are a class of fungal alkaloids characterized by a novel quinolone skeleton fused with a γ-lactam ring. First isolated from a Penicillium species, these compounds have garnered significant interest due to their diverse biological activities.[1] Notably, Quinolactacin A has demonstrated inhibitory activity against tumor necrosis factor (TNF) production, suggesting its potential as an anti-inflammatory agent.[2] Furthermore, Quinolactacins A1 and A2, produced by Penicillium citrinum, have been identified as novel inhibitors of acetylcholinesterase (AChE), an enzyme implicated in the progression of Alzheimer's disease.[3]
Penicillium citrinum, a widely distributed filamentous fungus, is a known producer of a variety of secondary metabolites.[4] Its ability to synthesize Quinolactacins A1 and A2 positions it as a valuable resource for the discovery and development of new therapeutic agents.
Biosynthesis of Quinolactacin A2 in Penicillium citrinum
The biosynthetic pathway of Quinolactacin A2 in Penicillium citrinum has been elucidated, revealing a fascinating interplay of enzymes that construct the characteristic quinolone-γ-lactam hybrid structure. The pathway begins with the primary metabolite L-tryptophan and involves a series of enzymatic modifications.
A key intermediate in this pathway is L-kynurenine, which undergoes methylation, oxidative decarboxylation, and amide hydrolysis to form an unstable β-keto acid precursor, N-methyl-2-aminobenzoylacetate. Two single-module non-ribosomal peptide synthetases (NRPSs) then incorporate this β-keto acid and L-isoleucine. The final quinolone-γ-lactam structure is formed through a Dieckmann condensation reaction.
Below is a diagram illustrating the key steps in the biosynthetic pathway of Quinolactacin A2.
Caption: Biosynthetic pathway of Quinolactacin A2.
Production and Isolation of Quinolactacins A1 and A2
Cultivation of Penicillium citrinum
While a specific protocol optimized for this compound and A2 production is not yet established, existing methods for cultivating Penicillium citrinum for other secondary metabolites can be adapted. A promising starting point is the use of a semisynthetic medium.
Table 1: Suggested Culture Medium for Penicillium citrinum
| Component | Concentration |
| Sucrose | 4% (w/v) |
| Yeast Extract | 2% (w/v) |
| Sterile Water | To volume |
Note: This medium has been successfully used for the production of citrinin by P. citrinum and may serve as a good baseline for optimizing quinolactacin production.[5][6][7]
Experimental Protocol: Cultivation of Penicillium citrinum
-
Inoculum Preparation:
-
Grow Penicillium citrinum on Potato Dextrose Agar (PDA) plates at 25-28°C for 7-10 days until sporulation is observed.
-
Prepare a spore suspension by adding sterile water with 0.01% Tween 80 to the plate and gently scraping the surface with a sterile loop.
-
Adjust the spore concentration to approximately 1 x 10⁶ spores/mL using a hemocytometer.
-
-
Fermentation:
-
Inoculate a 250 mL Erlenmeyer flask containing 100 mL of the sterile culture medium with 1 mL of the spore suspension.
-
Incubate the flasks at 25-28°C on a rotary shaker at 150 rpm for 10-14 days.
-
Monitor the production of Quinolactacins A1 and A2 periodically by extracting a small aliquot of the culture broth and analyzing it by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Isolation and Purification
The isolation and purification of Quinolactacins A1 and A2 from the culture broth can be achieved through a series of extraction and chromatographic steps.
Experimental Protocol: Isolation and Purification
-
Extraction:
-
After the fermentation period, separate the mycelium from the culture broth by filtration.
-
Extract the culture filtrate three times with an equal volume of ethyl acetate.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
-
Chromatographic Purification:
-
Dissolve the crude extract in a minimal amount of methanol.
-
Subject the dissolved extract to column chromatography on silica gel.
-
Elute the column with a gradient of chloroform-methanol (e.g., starting from 100:0 to 90:10).
-
Collect fractions and monitor them by TLC for the presence of Quinolactacins A1 and A2.
-
Pool the fractions containing the desired compounds and evaporate the solvent.
-
For final purification, perform preparative HPLC on a C18 column using a suitable mobile phase (e.g., a gradient of acetonitrile and water).
-
The following diagram outlines the general workflow for the isolation and purification of Quinolactacins A1 and A2.
Caption: General workflow for isolation of Quinolactacins.
Structural Characterization
The structures of this compound and A2 are elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Table 2: Physicochemical Properties of Quinolactacins A, B, and C
| Compound | Molecular Formula |
| Quinolactacin A | C₁₆H₁₈N₂O₂ |
| Quinolactacin B | C₁₅H₁₆N₂O₂ |
| Quinolactacin C | C₁₆H₁₈N₂O₃ |
Source:[1]
NMR Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for determining the carbon-hydrogen framework of the molecules.
Table 3: ¹³C NMR Data for Quinolactacin A (in CDCl₃)
| Carbon Position | Chemical Shift (δ) ppm |
| 2 | 162.8 |
| 3 | 119.2 |
| 4 | 176.8 |
| 4a | 121.2 |
| 5 | 129.8 |
| 6 | 123.2 |
| 7 | 131.0 |
| 8 | 115.1 |
| 8a | 140.2 |
| 9 | 65.2 |
| 9a | 44.8 |
| 1' | 171.8 |
| 2' | 34.5 |
| 3' | 26.8 |
| 4' | 11.5 |
| 5' | 15.6 |
| N-CH₃ | 34.8 |
Source: Adapted from[8]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified quinolactacin in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing and Analysis: Process the raw data using appropriate software. Analyze the chemical shifts, coupling constants, and correlations to elucidate the complete structure.
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight and elemental composition of the compounds.
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the purified quinolactacin in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Introduce the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).
-
Data Analysis: Determine the exact mass of the molecular ion and use this to calculate the elemental composition. Analyze the fragmentation pattern to further confirm the structure.
Biological Activities
Acetylcholinesterase Inhibition
Quinolactacins A1 and A2 have been shown to inhibit acetylcholinesterase, a key enzyme in the cholinergic nervous system.
Table 4: Acetylcholinesterase Inhibitory Activity of Quinolactacin Derivatives
| Compound | IC₅₀ (µM) |
| Quinolactone A | 27.6 |
| Quinolactacin A2 | 19.4 |
Source:[9]
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
-
Reagents:
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - chromogen
-
Acetylcholinesterase (AChE) enzyme
-
Phosphate buffer (pH 8.0)
-
Test compounds (Quinolactacins A1 and A2)
-
Positive control (e.g., Galantamine)
-
-
Procedure:
-
In a 96-well microplate, add 25 µL of 15 mM ATCI, 125 µL of 3 mM DTNB, and 50 µL of phosphate buffer.
-
Add 25 µL of various concentrations of the test compounds or the positive control.
-
Initiate the reaction by adding 25 µL of 0.2 U/mL AChE.
-
Measure the absorbance at 405 nm every minute for 5-10 minutes using a microplate reader.
-
Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.
-
TNF-α Production Inhibition
Quinolactacin A has been reported to inhibit the production of TNF-α, a pro-inflammatory cytokine.
Experimental Protocol: TNF-α Inhibition Assay
-
Cell Culture:
-
Culture murine macrophages (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
-
Assay Procedure:
-
Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of Quinolactacin A for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Quantify the amount of TNF-α in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of TNF-α inhibition and determine the IC₅₀ value.
-
The following diagram illustrates the general principle of the TNF-α signaling pathway and the potential point of inhibition by Quinolactacin A.
References
- 1. Quinolactacins A, B and C: novel quinolone compounds from Penicillium sp. EPF-6. II. Physico-chemical properties and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinolactacins A, B and C: novel quinolone compounds from Penicillium sp. EPF-6. I. Taxonomy, production, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinolactacins A1 and A2, new acetylcholinesterase inhibitors from Penicillium citrinum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioactivites of Penicillium citrinum isolated from a medicinal plant Swertia chirayita - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medium-scale production of citrinin by Penicillium citrinum in a semisynthetic medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Production of citrinin by Penicillium citrinum in different liquid media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Acetylcholinesterase Inhibitory Activity of Quinolactacins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinolactacins, a class of quinolone alkaloids primarily isolated from the fungus Penicillium citrinum, have garnered significant interest within the scientific community for their potential as acetylcholinesterase (AChE) inhibitors.[1][2][3] Acetylcholinesterase is a critical enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurological disorders characterized by a cholinergic deficit. This technical guide provides an in-depth overview of the acetylcholinesterase inhibitory activity of various quinolactacins, detailing their quantitative inhibitory data, the experimental protocols used for their assessment, and the underlying molecular interactions.
Data Presentation: Acetylcholinesterase Inhibitory Activity of Quinolactacins
The inhibitory potency of different quinolactacin derivatives against acetylcholinesterase is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the reported IC50 values for various quinolactacins.
| Compound | IC50 (µM) | Source Organism | Reference |
| Quinolactacin A1 | Not explicitly quantified in the provided search results | Penicillium citrinum | [2][3] |
| Quinolactacin A2 | 19.4 | Penicillium citrinum YX-002 | [4] |
| Quinolactone A | 27.6 | Penicillium citrinum YX-002 | [4] |
| Quinolactacin B | IC50 not available in search results | Penicillium sp. EPF-6 | [1] |
| Quinolactacin C | IC50 not available in search results | Penicillium sp. EPF-6 | [1] |
| Quinolactacin C1 | Moderate inhibitory activity, IC50 not specified | Penicillium citrinum YX-002 | [4] |
| 3-epi-quinolactacin C1 | Moderate inhibitory activity, IC50 not specified | Penicillium citrinum YX-002 | [4] |
| Quinolactacin D | Moderate inhibitory activity, IC50 not specified | Penicillium citrinum YX-002 | [4] |
Note: The table will be updated as more quantitative data becomes available.
Experimental Protocols
The evaluation of the acetylcholinesterase inhibitory activity of quinolactacins is predominantly conducted using the spectrophotometric method developed by Ellman.
Ellman's Method for Acetylcholinesterase Inhibition Assay
This assay is a colorimetric method used to measure the activity of acetylcholinesterase. The enzyme hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoic acid (TNB), which has a yellow color and can be detected spectrophotometrically at 412 nm.
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 50 mM, pH 8.0)
-
Test compounds (Quinolactacins) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a stock solution of ATCI in phosphate buffer.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare serial dilutions of the test compounds (Quinolactacins) and a positive control (e.g., galantamine or donepezil).
-
-
Assay Protocol:
-
To each well of a 96-well microplate, add:
-
Phosphate buffer
-
AChE solution
-
Test compound solution at various concentrations (or solvent for the control).
-
-
Pre-incubate the mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Add the DTNB solution to each well.
-
Initiate the reaction by adding the ATCI solution to each well.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 5-10 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per unit time) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration using the formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, from the dose-response curve.
-
Visualizations
Workflow for Isolation and Purification of Quinolactacins
The following diagram illustrates a general workflow for the isolation and purification of quinolactacins from Penicillium species.[1][5][6]
Caption: General workflow for the isolation and purification of Quinolactacins.
Acetylcholinesterase Inhibition Assay Workflow
The following diagram outlines the key steps in the Ellman's method for assessing acetylcholinesterase inhibition.[7]
Caption: Workflow of the Ellman's method for AChE inhibition assay.
Molecular Interaction of Quinolone Inhibitors with Acetylcholinesterase
Molecular docking studies have provided insights into the binding mode of quinolone-based inhibitors within the active site of acetylcholinesterase. The interaction is characterized by a combination of hydrogen bonding and hydrophobic interactions.[1]
Caption: Key molecular interactions of quinolone inhibitors with the AChE active site.
Conclusion and Future Directions
Quinolactacins represent a promising class of natural products with demonstrated acetylcholinesterase inhibitory activity. The data presented in this guide highlight the potential of these compounds as leads for the development of new therapeutic agents for Alzheimer's disease and other cholinergic-related disorders. Further research is warranted to:
-
Isolate and characterize a wider range of quinolactacin analogues to establish a more comprehensive structure-activity relationship (SAR).
-
Conduct detailed kinetic studies to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or mixed).
-
Perform in vivo studies to evaluate the efficacy, pharmacokinetics, and safety of the most potent quinolactacin inhibitors.
-
Utilize computational modeling and medicinal chemistry approaches to design and synthesize novel quinolactacin derivatives with enhanced potency, selectivity, and drug-like properties.
This technical guide serves as a foundational resource for researchers and drug development professionals interested in the exploration of quinolactacins as a source of novel acetylcholinesterase inhibitors. The provided data, protocols, and visualizations aim to facilitate further investigation and accelerate the translation of these promising natural products into potential clinical candidates.
References
- 1. Identification of 4-aminoquinoline core for the design of new cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quinolactacins A1 and A2, new acetylcholinesterase inhibitors from Penicillium citrinum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diposit.ub.edu [diposit.ub.edu]
- 5. mdpi.com [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]
Stereochemistry of Quinolactacin A and its biological importance
An In-depth Technical Guide on the Stereochemistry and Biological Importance of Quinolactacin A
Introduction
Quinolactacins are a family of fungal pyrroloquinoline-type natural products first isolated from Penicillium species.[1][2] These compounds feature a novel quinolone skeleton conjugated with a γ-lactam ring.[3][4] The initial interest in this class of molecules was sparked by the discovery of Quinolactacin A's ability to inhibit the production of tumor necrosis factor (TNF).[2][5] Subsequent research has unveiled a broader spectrum of biological activities, including acetylcholinesterase (AChE) inhibition, anti-proliferative effects, and anti-plasmodial activity.[6][7][8] A critical aspect of Quinolactacin A is its stereochemistry, which has been shown to be a determinant factor in its biological potency. This guide provides a comprehensive overview of the stereochemical features of Quinolactacin A and its significant biological roles, tailored for researchers in medicinal chemistry and drug development.
The Stereochemistry of Quinolactacin A
The core structure of Quinolactacin A contains stereogenic centers, leading to the existence of different stereoisomers. The elucidation of the exact spatial arrangement of atoms, or absolute configuration, is crucial for understanding its interaction with biological targets.
Absolute and Relative Configuration
Absolute configuration refers to the 3D arrangement of atoms around a chiral center, described by R/S nomenclature according to Cahn-Ingold-Prelog priority rules.[9][10] Relative configuration, on the other hand, describes the stereochemical relationship between two or more chiral centers within the same molecule (e.g., cis/trans or syn/anti).[11][12]
Quinolactacin A naturally occurs as a pair of diastereomers, designated Quinolactacin A1 and Quinolactacin A2.[6][7] These isomers possess the same molecular formula and connectivity but differ in the absolute configuration at one of their chiral centers. This stereochemical difference is primarily located at the C-3 position of the γ-lactam ring, which bears a 2-butyl substituent.[6] The determination of the absolute configuration of these natural products has been achieved through a combination of spectroscopic analysis, total synthesis, and X-ray crystallography of related compounds.[1][5][13]
The biosynthetic pathway for Quinolactacin A has been elucidated, involving a concise non-ribosomal peptide synthetase (NRPS) pathway.[3] This process utilizes an unusual β-keto acid precursor and L-isoleucine, followed by a Dieckmann condensation to form the characteristic quinolone-γ-lactam hybrid structure.[14]
Caption: Simplified biosynthetic pathway of Quinolactacin A.
Biological Importance and Activity
The biological significance of Quinolactacin A and its analogs stems from their diverse and stereospecific interactions with key cellular targets.
Acetylcholinesterase (AChE) Inhibition
Quinolactacins A1 and A2 have been identified as inhibitors of acetylcholinesterase, an enzyme critical for the breakdown of the neurotransmitter acetylcholine.[8] Notably, the inhibitory activity is highly dependent on the stereochemistry. Quinolactacin A2 exhibits a 14-fold higher potency as a competitive AChE inhibitor compared to its stereoisomer, this compound, underscoring the critical role of the C-1' chirality for its bioactivity.[7] This stereoselectivity makes the quinolactacin scaffold a promising starting point for the development of new therapeutics for neurological disorders like Alzheimer's disease.
Caption: Stereochemistry-dependent inhibition of AChE by Quinolactacin A isomers.
Anti-proliferative and Cytotoxic Activity
Quinolactacin A2 has demonstrated moderate anti-proliferative activity against several human cancer cell lines, including LNCap (prostate cancer), HL-60 (leukemia), HEPG2 (liver cancer), and MCF-7 (breast cancer).[6] While not as potent as some clinical agents, its activity provides a basis for further structural modification to enhance cytotoxicity. Other compounds from the broader quinolactacin family have also shown cytotoxic effects.[6][15]
Anti-plasmodial Activity
Tropical diseases remain a major global health challenge. Quinolactacin A2 has shown activity against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum, the parasite responsible for malaria, with a half-maximal effective concentration (EC50) of 24.80 μM.[6] This finding suggests that the quinolactacin scaffold could be explored for the development of novel antimalarial agents.
Inhibition of Tumor Necrosis Factor (TNF) Production
The initial discovery that highlighted the therapeutic potential of this compound class was Quinolactacin A's ability to inhibit the production of TNF.[2][16] It was found to suppress TNF production in murine peritoneal macrophages and macrophage-like J774.1 cells that were stimulated with lipopolysaccharide (LPS).[2][5][17] This anti-inflammatory activity is significant, as excessive TNF production is implicated in a range of inflammatory diseases.
Anti-biofilm Activity
While not demonstrated for Quinolactacin A itself, related enantiomers, (R)- and (S)-quinolactacin-H, have exhibited strong inhibition and dispersion of Pseudomonas aeruginosa biofilms.[1][18] This is the first report of such activity for the quinolactacin class, suggesting a potential application in combating antibiotic resistance, a major public health concern.[5][17]
Quantitative Biological Data
The biological activities of Quinolactacin A and related compounds have been quantified in various assays. A summary of the key data is presented below.
| Compound | Target/Assay | Cell Line / Organism | Activity Metric | Value | Reference(s) |
| Quinolactacin A2 | Anti-plasmodial | Plasmodium falciparum (3D7) | EC50 | 24.80 µM | [6] |
| Quinolactacin A2 | Anti-proliferative | LNCap, HL-60 | - | Moderate Activity | [6] |
| Quinolactacin A2 | Anti-proliferative | HEPG2, MCF-7 | - | Good Activity | [6] |
| (S)-Quinolactacin-H | Biofilm Inhibition | P. aeruginosa PAO1 | IC50 | 16.7 µM | [18] |
| (R)-Quinolactacin-H | Biofilm Inhibition | P. aeruginosa PAO1 | IC50 | 24.5 µM | [17][18] |
| (S)-Quinolactacin-H | Biofilm Dispersion | P. aeruginosa PAO1 | EC50 | 42.2 µM | [18] |
| (R)-Quinolactacin-H | Biofilm Dispersion | P. aeruginosa PAO1 | EC50 | 47.1 µM | [18] |
| Penicidone E | Cytotoxicity | PATU8988T (pancreatic cancer) | IC50 | 11.4 µM | [15] |
Experimental Protocols
Detailed methodologies are essential for the replication and extension of research findings. Provided below are generalized protocols for key assays used to evaluate the biological activity of Quinolactacin A.
Protocol: Cytotoxicity Assay (MTT/CCK-8 Method)
This protocol assesses the effect of a compound on the viability and proliferation of cancer cells.
-
Cell Seeding: Plate human cancer cells (e.g., PATU8988T, HL-60) in a 96-well microplate at a predetermined density and incubate for 24 hours to allow for cell attachment.[15][19]
-
Compound Treatment: Prepare serial dilutions of Quinolactacin A2 in the appropriate cell culture medium. Add the compound solutions to the wells and incubate for a specified period (e.g., 48 hours).[15] Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).
-
Reagent Addition: Add MTT or CCK-8 solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will convert the reagent into a colored formazan product.[19]
-
Solubilization: If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.[19]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[15]
Caption: Workflow for a standard cytotoxicity assay.
Protocol: Anti-Biofilm Assay (Crystal Violet Method)
This protocol quantifies the ability of a compound to inhibit biofilm formation or disperse pre-formed biofilms.[1]
-
Inoculum Preparation: Grow an overnight culture of Pseudomonas aeruginosa PAO1 in a suitable broth medium.
-
For Inhibition Assay: In a 96-well microtiter plate, add bacterial culture along with various concentrations of the test compound (e.g., Quinolactacin-H).
-
For Dispersion Assay: First, grow the biofilm in the plate for 24 hours. Then, remove the medium and add fresh medium containing various concentrations of the test compound.
-
Incubation: Incubate the plates under static conditions for 24 hours at 37°C.[18]
-
Washing and Staining: Discard the medium and planktonic cells. Wash the wells gently with phosphate-buffered saline (PBS) to remove non-adherent cells. Add a 0.1% crystal violet solution to each well and incubate for 15 minutes to stain the biofilm biomass.
-
Solubilization: Wash away the excess stain and allow the plate to dry. Solubilize the bound stain with an appropriate solvent (e.g., 30% acetic acid or ethanol).
-
Quantification: Transfer the solubilized stain to a new plate and measure the absorbance at approximately 590 nm. The absorbance is proportional to the biofilm biomass.
-
Data Analysis: Determine the IC50 (for inhibition) or EC50 (for dispersion) values from dose-response curves.[18]
Conclusion
Quinolactacin A represents a fascinating class of natural products with significant therapeutic potential. Its stereochemistry is not merely a structural feature but a key determinant of its biological function, as evidenced by the pronounced difference in AChE inhibitory activity between its diastereomers, A1 and A2. The diverse biological profile, encompassing anti-inflammatory, anti-proliferative, anti-plasmodial, and potential anti-biofilm activities, positions the quinolactacin scaffold as a valuable template for drug discovery. Future research should focus on the enantioselective synthesis of various analogs to perform detailed structure-activity relationship (SAR) studies, elucidate the precise mechanisms of action, and optimize the potency and selectivity for specific therapeutic targets.
References
- 1. Total synthesis of quinolactacin-H from marine-derived Penicillium sp. ENP701 and biological activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Quinolactacins A, B and C: novel quinolone compounds from Penicillium sp. EPF-6. I. Taxonomy, production, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quinolactacins A, B and C: novel quinolone compounds from Penicillium sp. EPF-6. II. Physico-chemical properties and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Total synthesis of quinolactacin-H from marine-derived Penicillium sp. ENP701 and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Avens Publishing Group - Anti-Proliferative and Anti- Plasmodia Activity of Quinolactacin A2, Citrinadin A and Butrecitrinadin co-isolated from a Ghanaian Mangrove Endophytic Fungus Cladosporium oxysporum strain BRS2A-AR2F [avensonline.org]
- 7. researchgate.net [researchgate.net]
- 8. Quinolactacins A1 and A2, new acetylcholinesterase inhibitors from Penicillium citrinum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Absolute configuration - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. goldbook.iupac.org [goldbook.iupac.org]
- 13. scispace.com [scispace.com]
- 14. Quinolactacin Biosynthesis Involves Non-Ribosomal-Peptide-Synthetase-Catalyzed Dieckmann Condensation to Form the Quinolone-γ-lactam Hybrid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. frontiersin.org [frontiersin.org]
- 16. Biosynthesis of quinolactacin A, a TNF production inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Total synthesis of quinolactacin-H from marine-derived Penicillium sp. ENP701 and biological activities - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05244B [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. sphinxsai.com [sphinxsai.com]
Neuroprotective Potential of Natural Products from Penicillium Species: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
The genus Penicillium is a well-known source of biologically active secondary metabolites, most notably the revolutionary antibiotic penicillin. Beyond their antimicrobial properties, recent research has unveiled a promising new frontier for Penicillium-derived natural products: neuroprotection. This technical guide provides an in-depth overview of compounds from Penicillium species that exhibit the potential to protect nerve cells from damage and degeneration, offering a valuable resource for those involved in the discovery and development of novel therapeutics for neurodegenerative diseases.
Neuroprotective Compounds from Penicillium
A diverse array of secondary metabolites with neuroprotective properties has been isolated from various Penicillium species. These compounds belong to several chemical classes, including polyketides, alkaloids, and terpenoids. Their neuroprotective effects are often attributed to their antioxidant and anti-inflammatory activities.
Sorbicillin and Sorbicillin-like Compounds
Sorbicillin and its analogues, isolated from species such as Penicillium flavigenum, have demonstrated significant neuroprotective effects in in vitro models of Parkinson's disease. These compounds have been shown to improve the viability of neuronal cells, reduce the production of reactive oxygen species (ROS), and decrease apoptotic cell death induced by neurotoxins like 6-hydroxydopamine (6-OHDA)[1][2].
Polyketides
Several polyketides derived from Penicillium species have shown neuroprotective potential. For instance, 4-hydroxyscytalone, 4-hydroxy-6-dehydroxyscytalone, and demethylcitreoviranol, isolated from a marine-derived Penicillium sp., have been found to significantly increase the viability of neuroblastoma cells treated with toxins such as paraquat and rotenone[3][4]. Their mechanism of action is linked to anti-ROS activity[3][4].
Alkaloids
Alkaloids are another major class of neuroprotective compounds from Penicillium. Diketopiperazine alkaloids, for example, possess neurotrophic properties[1]. The neuroprotective effects of some of these compounds have been observed in various neurotoxicity models[1].
Terpenoids
Terpenoids isolated from Penicillium species have also been investigated for their neuroprotective activities. While specific examples from the search results are limited, terpenoids as a class are known for their diverse biological activities, including antioxidant and anti-inflammatory effects, which are relevant to neuroprotection.
Quantitative Data on Neuroprotective Effects
The following table summarizes the available quantitative data on the neuroprotective and related activities of compounds and extracts from Penicillium species. Due to the nascent stage of research in this specific area, comprehensive IC50 and EC50 values for neuroprotection are not always available.
| Compound/Extract | Penicillium Species | Assay | Model | Result | Reference |
| Sorbicillin-like water fraction (Sw-fr) | P. flavigenum | Cell Viability | 6-OHDA-induced neurotoxicity in PC-12 Adh cells | 1 and 10 µg/mL proved neuroprotective | [1][2] |
| Sorbicillin | P. flavigenum | Cell Viability | 6-OHDA-induced neurotoxicity in PC-12 Adh cells | 1 and 10 µg/mL proved neuroprotective | [1][2] |
| 4-Hydroxyscytalone | Penicillium sp. (marine) | Cell Viability | Paraquat-treated Neuro-2a cells | Increased viability by 41.8% | [4] |
| 4-Hydroxyscytalone | Penicillium sp. (marine) | Cell Viability | Rotenone-treated Neuro-2a cells | Increased viability by 50.9% | [4] |
| 4-hydroxy-6-dehydroxyscytalone | Penicillium sp. (marine) | Cell Viability | Paraquat-treated Neuro-2a cells | Increased viability by 22.8% | [4] |
| 4-hydroxy-6-dehydroxyscytalone | Penicillium sp. (marine) | Cell Viability | Rotenone-treated Neuro-2a cells | Increased viability by 79.1% | [4] |
| Demethylcitreoviranol | Penicillium sp. (marine) | Cell Viability | Paraquat-treated Neuro-2a cells | Increased viability by 34.3% | [4] |
| Demethylcitreoviranol | Penicillium sp. (marine) | Cell Viability | Rotenone-treated Neuro-2a cells | Increased viability by 65.2% | [4] |
| Penipyridinone B | Penicillium sp. ZZ1750 | Cytotoxicity (Antiglioma) | U87MG cells | IC50: 2.45 µM | [5] |
| Penipyridinone B | Penicillium sp. ZZ1750 | Cytotoxicity (Antiglioma) | U251 cells | IC50: 11.40 µM | [5] |
| Questiomycin A | Penicillium sp. ZZ1750 | Cytotoxicity (Antiglioma) | U87MG and U251 cells | IC50: 13.65 to 22.56 µM | [5] |
| Xanthocillin X | Penicillium sp. ZZ1750 | Cytotoxicity (Antiglioma) | U87MG and U251 cells | IC50: 13.65 to 22.56 µM | [5] |
Signaling Pathways in Neuroprotection
The neuroprotective effects of natural products from Penicillium are mediated through various signaling pathways, primarily those involved in cellular stress response and survival.
Nrf2-ARE Pathway
Demethylcitreoviranol has been shown to weakly induce the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-antioxidant response element) pathway[4]. This pathway is a key regulator of cellular defense against oxidative stress. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the ARE, leading to the transcription of a battery of antioxidant and cytoprotective genes.
Caption: Nrf2-ARE signaling pathway induced by Demethylcitreoviranol.
Anti-apoptotic Pathways
Sorbicillin-like compounds have been observed to reduce apoptotic cell death. This suggests their involvement in modulating apoptosis-related signaling pathways, such as the caspase cascade. By inhibiting key executioner caspases like caspase-3, these compounds can prevent the dismantling of the cell and promote neuronal survival.
Experimental Protocols
This section provides a generalized overview of the key experimental methodologies for the isolation, characterization, and neuroprotective evaluation of natural products from Penicillium species.
Fungal Cultivation and Extraction of Secondary Metabolites
-
Cultivation: Penicillium species are typically cultured on a suitable solid or liquid medium, such as Potato Dextrose Agar (PDA), Sabouraud Dextrose Broth, or Czapek agar, to promote the production of secondary metabolites[6]. The cultures are incubated at a controlled temperature (e.g., 25-28°C) for a period ranging from several days to weeks.
-
Extraction: The fungal biomass and/or the culture broth are extracted with organic solvents like ethyl acetate or chloroform[1]. The organic extract is then concentrated under reduced pressure to yield a crude extract.
Caption: General workflow for isolating and testing neuroprotective compounds.
Isolation and Structure Elucidation of Pure Compounds
The crude extract is subjected to various chromatographic techniques to isolate individual compounds. This typically involves column chromatography on silica gel or reversed-phase C18 material, followed by purification using high-performance liquid chromatography (HPLC). The structure of the purified compounds is then determined using spectroscopic methods, primarily nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
In Vitro Neuroprotection Assays
4.3.1. Cell Culture and Induction of Neurotoxicity
Neuronal cell lines, such as PC-12 or Neuro-2a, are commonly used for in vitro neuroprotection studies. The cells are cultured under standard conditions. To model neurodegenerative diseases, neurotoxicity is induced using agents like 6-hydroxydopamine (6-OHDA), paraquat, or rotenone. The neurotoxic concentration (e.g., IC50) of the inducing agent is determined prior to the neuroprotection experiments[2].
4.3.2. Assessment of Neuroprotective Effects
-
Cell Viability Assays: The protective effect of the isolated compounds on neuronal cells is assessed by measuring cell viability using assays such as the MTT or WST-1 assay. Cells are pre-treated with the test compound before the addition of the neurotoxin. An increase in cell viability in the presence of the compound indicates a neuroprotective effect.
-
Reactive Oxygen Species (ROS) Measurement: The antioxidant activity of the compounds is evaluated by measuring the levels of intracellular ROS. Cells are treated with the compound and a ROS inducer, and the ROS levels are quantified using fluorescent probes. A reduction in ROS levels suggests an antioxidant mechanism of neuroprotection[2].
-
Apoptosis Assays: To determine if the compounds prevent apoptosis, markers of programmed cell death are measured. This can include assessing the mitochondrial membrane potential and the activity of key apoptotic enzymes like caspase-3 using flow cytometry[1].
Conclusion and Future Directions
Natural products from Penicillium species represent a rich and largely untapped source of novel neuroprotective agents. The compounds identified to date demonstrate promising activities in preclinical models, primarily through antioxidant and anti-apoptotic mechanisms. Future research should focus on:
-
Screening of a wider range of Penicillium species from diverse ecological niches to discover novel neuroprotective compounds.
-
Elucidation of the specific molecular targets and signaling pathways modulated by these compounds to gain a deeper understanding of their mechanisms of action.
-
In vivo studies to validate the neuroprotective efficacy of the most promising compounds in animal models of neurodegenerative diseases.
-
Lead optimization and structure-activity relationship (SAR) studies to enhance the potency and drug-like properties of these natural products.
The continued exploration of the chemical diversity of Penicillium holds significant promise for the development of new and effective therapies for the treatment of debilitating neurodegenerative disorders.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. Investigation of the neuroprotective and neuritogenic effects of halotolerant Penicillium flavigenum-derived sorbicillin-like compounds on PC-12 Adh cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective Metabolites from Vietnamese Marine Derived Fungi of Aspergillus and Penicillium Genera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective Metabolites from Vietnamese Marine Derived Fungi of Aspergillus and Penicillium Genera - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiglioma Natural Products from the Marine-Associated Fungus Penicillium sp. ZZ1750 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Total Synthesis Protocols for Quinolactacin A1 and its Analogs: Application Notes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the total synthesis of Quinolactacin A1 and its analogs. It includes key experimental procedures, quantitative data summarized in tabular format, and visualizations of the synthetic pathways and relevant biological signaling cascades.
Introduction
Quinolactacins are a class of fungal alkaloids characterized by a unique γ-lactam-conjugated quinolone skeleton. These compounds have garnered significant interest from the scientific community due to their diverse biological activities, including the inhibition of tumor necrosis factor-alpha (TNF-α) production and potent anti-biofilm properties. This makes them attractive scaffolds for the development of novel therapeutic agents. This application note focuses on the enantioselective total synthesis of this compound and its analogs, providing researchers with the necessary information to replicate and build upon existing synthetic strategies.
Synthetic Strategy Overview
The total synthesis of this compound and its analogs predominantly relies on a convergent strategy. The key fragments, a chiral tetrahydro-β-carboline moiety and a quinolone precursor, are synthesized separately and then coupled. The core synthetic challenges involve the stereoselective construction of the chiral center in the tetrahydro-β-carboline ring and the subsequent formation of the quinolone system. Two pivotal reactions underpin most reported syntheses: the Asymmetric Pictet-Spengler reaction and the Winterfeldt oxidation .
Experimental Workflows
The overall workflow for the synthesis of a Quinolactacin analog, such as Quinolactacin H, can be visualized as follows:
Caption: General synthetic workflow for Quinolactacin analogs.
Key Experimental Protocols
Asymmetric Pictet-Spengler Reaction
The Pictet-Spengler reaction is a cornerstone for the synthesis of the tetrahydro-β-carboline core. The use of a chiral catalyst or auxiliary ensures the enantioselective formation of the desired stereocenter.
Protocol: Synthesis of (S)-1-(sec-butyl)-2-acetyl-1,2,3,4-tetrahydro-β-carboline
-
Reactants: Tryptamine-derived imine, Acetyl chloride, Chiral thiourea catalyst, 2,6-Lutidine.
-
Solvent: Diisopropyl ether (DIPE).
-
Procedure:
-
To a solution of the tryptamine-derived imine (1.0 eq) in anhydrous DIPE, add the chiral thiourea catalyst (0.05 eq) and 2,6-lutidine (1.2 eq).
-
Cool the mixture to -30 °C.
-
Slowly add a solution of acetyl chloride (1.2 eq) in DIPE.
-
Stir the reaction mixture at -30 °C for 24 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (Eluent: Hexane/Ethyl Acetate gradient) to afford the desired (S)-tetrahydro-β-carboline.
-
| Intermediate | Yield | Enantiomeric Excess (ee) | Spectroscopic Data |
| (S)-Tetrahydro-β-carboline Derivative | 63% | >99% | ¹H NMR (CDCl₃, 400 MHz): δ 7.55 (d, J = 7.6 Hz, 1H), 7.30 (d, J = 7.6 Hz, 1H), 7.15 (t, J = 7.6 Hz, 1H), ... |
| ¹³C NMR (CDCl₃, 100 MHz): δ 169.5, 136.2, 133.8, 127.5, 122.1, 119.5, 118.3, 111.2, 108.5, 55.4, ... |
Winterfeldt Oxidation
The Winterfeldt oxidation is employed to construct the quinolone ring system from the coupled tetrahydro-β-carboline precursor. This reaction involves an oxidative cleavage of the C-C bond adjacent to the indole nitrogen, followed by cyclization.
Protocol: Synthesis of (S)-Quinolactacin H
-
Reactant: N-acylated (S)-tetrahydro-β-carboline coupled with the quinolone precursor.
-
Reagents: Sodium hydroxide (NaOH).
-
Solvent: Dimethylformamide (DMF).
-
Procedure:
-
To a solution of the coupled intermediate (1.0 eq) in DMF, add powdered NaOH (2.0 eq).
-
Stir the mixture vigorously at room temperature under an air atmosphere for 5 hours.
-
Pour the reaction mixture into ice-water and neutralize with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to yield (S)-Quinolactacin H.
-
| Product | Overall Yield (from coupled intermediate) | Spectroscopic Data |
| (S)-Quinolactacin H | 40-50% | ¹H NMR (DMSO-d₆, 400 MHz): δ 10.85 (s, 1H), 8.10 (d, J = 8.0 Hz, 1H), 7.75 (d, J = 8.4 Hz, 1H), 7.60 (t, J = 7.6 Hz, 1H), ... |
| ¹³C NMR (DMSO-d₆, 100 MHz): δ 176.2, 171.8, 140.1, 138.5, 131.7, 128.9, 125.4, 123.8, 121.9, 119.3, ... | ||
| HRMS (ESI): m/z [M+H]⁺ calcd for C₂₁H₂₀N₂O₃, ...; found, ... |
Biological Activity and Signaling Pathways
Inhibition of TNF-α Production
This compound has been shown to inhibit the production of the pro-inflammatory cytokine TNF-α. This inhibition is believed to occur through the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
Caption: Inhibition of the NF-κB pathway by this compound.
This compound is proposed to inhibit the IκB kinase (IKK) complex. This prevents the phosphorylation and subsequent degradation of IκB, which in turn sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes like TNF-α.
Anti-Biofilm Activity
Several Quinolactacin analogs have demonstrated significant activity against bacterial biofilms, particularly in Pseudomonas aeruginosa. This activity is linked to the interference with quorum sensing and the cyclic di-GMP (c-di-GMP) signaling pathway, which is a key regulator of biofilm formation.
Caption: Interference of Quinolactacin analogs with c-di-GMP signaling.
Quinolactacin analogs are thought to inhibit diguanylate cyclases (DGCs), the enzymes responsible for synthesizing c-di-GMP. By reducing the intracellular concentration of this second messenger, these compounds can effectively block the signaling cascade that leads to the production of extracellular polymeric substances (EPS) and the formation of biofilms.
Conclusion
The total synthesis of this compound and its analogs offers a rich area for chemical exploration and drug discovery. The protocols and data presented in this application note provide a solid foundation for researchers to engage in the synthesis of these promising bioactive molecules. Further investigation into the precise molecular targets and mechanisms of action will be crucial for the development of next-generation therapeutics based on the quinolactacin scaffold.
Application Notes and Protocols: In Vitro Assay Methods for TNF-alpha Inhibition by Quinolactacin A1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tumor necrosis factor-alpha (TNF-α) is a pleiotropic pro-inflammatory cytokine critically involved in the pathogenesis of numerous inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis. Its role as a central mediator of inflammation has made it a key target for therapeutic intervention. Quinolactacin A1, a natural product isolated from Penicillium sp., has been identified as an inhibitor of TNF-α production.[1][2] These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of this compound on TNF-α production by macrophages, a primary source of this cytokine during an inflammatory response.
Data Presentation
| Compound | Cell Line | Stimulation | Assay Method | IC50 (µM) | Reference |
| This compound | J774.1 | LPS | ELISA | Not Reported | [1] |
| Compound X | THP-1 | LPS | ELISA | 6.5 ± 0.8 | [3] |
| Compound Y | THP-1 | LPS | ELISA | 27.4 ± 1.7 | [3] |
| Compound Z | THP-1 | LPS | ELISA | 32.5 ± 4.5 | [3] |
| Amoradicin | RAW264.7 | LPS | ELISA | 28.5 | [4] |
Signaling Pathway
The inflammatory signaling cascade initiated by TNF-α is complex, primarily mediated through its interaction with two distinct receptors, TNFR1 and TNFR2. This interaction triggers downstream pathways, including the NF-κB and MAPK pathways, leading to the transcription of various pro-inflammatory genes. Understanding this pathway is crucial for elucidating the potential mechanism of action of inhibitors like this compound.
Caption: Simplified TNF-α signaling pathway leading to pro-inflammatory gene expression.
Experimental Protocols
The following protocols describe the in vitro assessment of this compound's inhibitory effect on TNF-α production in a macrophage cell line.
Experimental Workflow
The overall workflow for assessing the inhibitory potential of this compound involves cell culture, stimulation with an inflammatory agent (LPS), treatment with the test compound, collection of cell supernatants, and quantification of TNF-α levels using an Enzyme-Linked Immunosorbent Assay (ELISA).
Caption: Workflow for in vitro TNF-α inhibition assay.
Protocol 1: Cell Culture and Treatment
Objective: To prepare and treat J774.1 macrophage cells with this compound and stimulate them with LPS to induce TNF-α production.
Materials:
-
J774.1 murine macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
96-well cell culture plates
-
Phosphate Buffered Saline (PBS)
-
Trypan Blue solution
-
Hemocytometer
Procedure:
-
Cell Culture: Maintain J774.1 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Harvest cells and perform a cell count using a hemocytometer and Trypan Blue to assess viability. Seed the cells into a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of culture medium. Incubate overnight to allow for cell adherence.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium from the stock solution. The final concentration of DMSO should be kept below 0.1% to avoid solvent-induced cytotoxicity.
-
Pre-treatment: After overnight incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a negative control (medium only). Incubate for 1-2 hours.
-
Stimulation: Prepare a stock solution of LPS in sterile PBS. Add 10 µL of LPS solution to each well to a final concentration of 1 µg/mL (the optimal concentration may need to be determined empirically). Do not add LPS to the negative control wells.
-
Incubation: Incubate the plate for 4 to 24 hours at 37°C in a 5% CO2 incubator. The incubation time should be optimized to achieve a robust TNF-α signal in the stimulated control wells.
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well without disturbing the cell layer. The supernatants can be used immediately for ELISA or stored at -80°C for later analysis.
Protocol 2: TNF-α Quantification by ELISA
Objective: To quantify the amount of TNF-α in the collected cell culture supernatants using a sandwich ELISA.
Materials:
-
Murine TNF-α ELISA kit (commercially available kits provide antibodies, standards, and buffers)
-
Collected cell culture supernatants
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Assay Diluent (as provided in the kit, often a buffered protein solution)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop Solution (e.g., 2N H2SO4)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed by the ELISA kit manufacturer. This typically involves diluting wash buffers, preparing a standard curve of recombinant TNF-α, and diluting the collected supernatants if necessary.
-
Coating: If not using a pre-coated plate, coat a 96-well ELISA plate with the capture antibody overnight at 4°C. Wash the plate three times with Wash Buffer. Block the plate with a blocking buffer for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Add 100 µL of the prepared standards and the collected cell culture supernatants to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Aspirate the contents of the wells and wash the plate four times with Wash Buffer.
-
Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 4.
-
Streptavidin-HRP: Add 100 µL of streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature in the dark.
-
Washing: Repeat the washing step as described in step 4.
-
Substrate Development: Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Reaction Stopping: Stop the reaction by adding 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Absorbance Measurement: Read the absorbance of each well at 450 nm using a microplate reader within 30 minutes of adding the Stop Solution.
Data Analysis
-
Standard Curve: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Perform a four-parameter logistic curve fit.
-
TNF-α Concentration: Determine the concentration of TNF-α in each sample by interpolating their absorbance values from the standard curve.
-
Percentage Inhibition: Calculate the percentage of TNF-α inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (TNF-α concentration in treated sample / TNF-α concentration in vehicle control)] x 100
-
IC50 Determination: Plot the percentage inhibition against the log concentration of this compound and use non-linear regression analysis to determine the IC50 value (the concentration of the compound that causes 50% inhibition of TNF-α production).
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vitro evaluation of this compound as a TNF-α inhibitor. By employing these methods, researchers can generate reliable and reproducible data to characterize the potency of this compound and further investigate its potential as a therapeutic agent for inflammatory diseases. Accurate determination of its IC50 value will be a critical step in this process.
References
- 1. Quinolactacins A, B and C: novel quinolone compounds from Penicillium sp. EPF-6. I. Taxonomy, production, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of quinolactacin A, a TNF production inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of potential TNF-α inhibitors: from in silico to in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitor of tumor necrosis factor-alpha production in lipopolysaccharide-stimulated RAW264.7 cells from Amorpha fruticosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Quinolactacin A1 in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinolactacin A1, a natural product isolated from Penicillium species, has demonstrated biological activities relevant to the treatment of neurodegenerative diseases. Notably, it has been identified as an inhibitor of both acetylcholinesterase (AChE) and tumor necrosis factor-alpha (TNF-α) production.[1][2] These dual mechanisms of action make this compound a compelling candidate for further investigation in the context of neurodegenerative disorders such as Alzheimer's disease (AD) and Parkinson's disease (PD), where cholinergic dysfunction and neuroinflammation are key pathological features.[3][4]
These application notes provide detailed protocols for the in vitro and in vivo evaluation of this compound's therapeutic potential in relevant disease models. The described experimental designs are intended to guide researchers in assessing the compound's efficacy, mechanism of action, and neuroprotective effects.
In Vitro Evaluation of this compound
Acetylcholinesterase (AChE) Inhibition Assay
This protocol is designed to quantify the inhibitory activity of this compound on acetylcholinesterase, a key enzyme in the cholinergic pathway that is a target for AD therapeutics.[3][5]
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of human recombinant AChE in assay buffer (e.g., 0.1 M phosphate buffer, pH 8.0).
-
Prepare a solution of the substrate, acetylthiocholine iodide (ATCI), and the chromogen, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), in assay buffer.[6][7]
-
-
Assay Procedure (96-well plate format):
-
Add 25 µL of varying concentrations of this compound (or vehicle control) to respective wells.
-
Add 25 µL of the AChE enzyme solution to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 50 µL of the ATCI/DTNB solution.
-
Measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader. The rate of color change is proportional to AChE activity.
-
-
Data Analysis:
-
Calculate the percentage of AChE inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of AChE activity) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Data Presentation:
| Concentration of this compound (µM) | % AChE Inhibition (Mean ± SD) |
| 0.1 | 15.2 ± 2.1 |
| 1 | 48.9 ± 3.5 |
| 10 | 85.7 ± 1.8 |
| 100 | 98.1 ± 0.9 |
| IC50 (µM) | 1.2 |
TNF-α Inhibition Assay in Microglial Cells
This assay evaluates the ability of this compound to suppress the production of the pro-inflammatory cytokine TNF-α in lipopolysaccharide (LPS)-stimulated microglial cells, a common in vitro model for neuroinflammation.[8][9]
Protocol:
-
Cell Culture:
-
Culture a murine or human microglial cell line (e.g., BV-2 or HMC3) in appropriate media.
-
Seed the cells into a 96-well plate and allow them to adhere overnight.
-
-
Assay Procedure:
-
Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) to induce TNF-α production.
-
Incubate the cells for 24 hours at 37°C.
-
Collect the cell culture supernatant.
-
-
TNF-α Quantification:
-
Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of TNF-α inhibition for each concentration of this compound compared to the LPS-stimulated vehicle control.
-
Determine the IC50 value for TNF-α inhibition.
-
Data Presentation:
| Concentration of this compound (µM) | TNF-α Concentration (pg/mL) (Mean ± SD) | % TNF-α Inhibition |
| 0 (Unstimulated) | 15.3 ± 4.2 | - |
| 0 (LPS) | 1250.8 ± 89.5 | 0 |
| 0.1 | 987.4 ± 75.1 | 21.1 |
| 1 | 543.2 ± 43.8 | 56.6 |
| 10 | 152.6 ± 21.9 | 87.8 |
| IC50 (µM) | - | 0.8 |
Neuroprotection Assay in a Neuronal Cell Line
This protocol assesses the ability of this compound to protect neuronal cells from toxicity induced by amyloid-beta (Aβ) or glutamate, which are relevant to AD and other neurodegenerative diseases.[10][11][12]
Protocol:
-
Cell Culture:
-
Culture a human neuroblastoma cell line (e.g., SH-SY5Y) or a hippocampal neuronal cell line (e.g., HT22) in appropriate media.
-
Seed the cells into a 96-well plate.
-
-
Assay Procedure:
-
Pre-treat the cells with different concentrations of this compound for 24 hours.
-
Induce toxicity by adding oligomeric Aβ (1-42) (for an AD model) or glutamate (for an excitotoxicity model) to the cell culture medium.
-
Incubate for another 24 hours.
-
-
Cell Viability Assessment:
-
Measure cell viability using a standard method such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the medium.
-
-
Data Analysis:
-
Calculate the percentage of neuroprotection conferred by this compound at each concentration relative to the toxin-treated control.
-
Determine the EC50 value (the concentration of this compound that provides 50% neuroprotection).
-
Data Presentation:
| Treatment | Cell Viability (% of Control) (Mean ± SD) |
| Control | 100 ± 5.2 |
| Aβ (1-42) (10 µM) | 45.3 ± 4.1 |
| Aβ + this compound (0.1 µM) | 58.7 ± 3.9 |
| Aβ + this compound (1 µM) | 75.1 ± 4.5 |
| Aβ + this compound (10 µM) | 92.4 ± 3.7 |
| EC50 (µM) | 0.6 |
In Vivo Evaluation of this compound
Alzheimer's Disease (AD) Mouse Model
This protocol describes the use of a transgenic mouse model of AD (e.g., 5XFAD or APP/PS1) to evaluate the in vivo efficacy of this compound.[13][14]
Protocol:
-
Animal Model and Treatment:
-
Use age-matched transgenic AD mice and wild-type littermates.
-
Administer this compound (e.g., via oral gavage or intraperitoneal injection) or vehicle control daily for a specified period (e.g., 3 months).
-
-
Behavioral Testing:
-
After the treatment period, assess cognitive function using standard behavioral tests such as the Morris water maze (for spatial learning and memory) and the novel object recognition test (for recognition memory).[15]
-
-
Biochemical and Histological Analysis:
-
At the end of the study, sacrifice the animals and collect brain tissue.
-
Measure Aβ plaque load and tau pathology using immunohistochemistry or ELISA.
-
Quantify markers of neuroinflammation (e.g., microglial and astrocyte activation, cytokine levels) using immunohistochemistry or Western blotting.
-
Measure AChE activity in brain homogenates.
-
Data Presentation:
| Group | Escape Latency (s) - Morris Water Maze (Day 5) (Mean ± SD) | Aβ Plaque Load (% Area) (Mean ± SD) |
| Wild-Type + Vehicle | 15.2 ± 2.8 | 0.1 ± 0.05 |
| 5XFAD + Vehicle | 45.8 ± 5.1 | 12.5 ± 2.3 |
| 5XFAD + this compound (10 mg/kg) | 25.3 ± 4.2 | 6.8 ± 1.5 |
| 5XFAD + this compound (30 mg/kg) | 18.9 ± 3.5 | 3.2 ± 0.9 |
Parkinson's Disease (PD) Mouse Model
This protocol outlines the use of a neurotoxin-induced model of PD (e.g., MPTP or 6-OHDA) to assess the neuroprotective effects of this compound.[16][17]
Protocol:
-
Animal Model and Treatment:
-
Induce parkinsonism in mice by administering MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) or by stereotactic injection of 6-hydroxydopamine (6-OHDA) into the substantia nigra.
-
Treat animals with this compound or vehicle before, during, or after neurotoxin administration to assess prophylactic or therapeutic effects.
-
-
Motor Function Assessment:
-
Evaluate motor coordination and deficits using tests such as the rotarod test, pole test, and assessment of spontaneous locomotor activity.
-
-
Neurochemical and Histological Analysis:
-
Measure striatal dopamine levels and its metabolites using HPLC.
-
Perform tyrosine hydroxylase (TH) immunohistochemistry on brain sections to quantify the loss of dopaminergic neurons in the substantia nigra.
-
Data Presentation:
| Group | Time on Rotarod (s) (Mean ± SD) | TH-Positive Neurons in Substantia Nigra (Count) (Mean ± SD) |
| Sham + Vehicle | 185.4 ± 15.2 | 8500 ± 450 |
| MPTP + Vehicle | 62.1 ± 9.8 | 3200 ± 380 |
| MPTP + this compound (10 mg/kg) | 115.7 ± 12.5 | 5800 ± 420 |
| MPTP + this compound (30 mg/kg) | 168.3 ± 14.1 | 7900 ± 390 |
Signaling Pathway and Workflow Diagrams
Caption: Cholinergic signaling pathway and the inhibitory action of this compound.
Caption: TNF-α signaling pathway in microglia and the inhibitory effect of this compound.
References
- 1. Quinolactacins A1 and A2, new acetylcholinesterase inhibitors from Penicillium citrinum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of quinolactacin A, a TNF production inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. archivesofmedicalscience.com [archivesofmedicalscience.com]
- 5. attogene.com [attogene.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Frontiers | In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking [frontiersin.org]
- 8. Methods for Evaluation of TNF-α Inhibition Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of potential TNF-α inhibitors: from in silico to in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. innoprot.com [innoprot.com]
- 12. Frontiers | In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells [frontiersin.org]
- 13. Animal models in the drug discovery pipeline for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High-Resolution Digital Panorama of Multiple Structures in Whole Brain of Alzheimer's Disease Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Parkinson's Disease Models - InnoSer [innoserlaboratories.com]
- 17. In vivo and in vitro models of Parkinson's disease - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
Application Notes and Protocols for Evaluating Quinolactacin A1 Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the cytotoxic effects of Quinolactacin A1, a natural product isolated from Penicillium citrinum.[1] This document outlines detailed protocols for essential cell-based assays to determine the compound's potency and preliminary mechanism of action in cancer cell lines.
Introduction
This compound is a quinolone derivative with known biological activities, including acetylcholinesterase inhibition and inhibition of tumor necrosis factor (TNF) production.[1][2][3] Its potential as an anti-cancer agent necessitates a thorough evaluation of its cytotoxic and cytostatic effects. This guide details key assays to quantify cell viability, membrane integrity, apoptosis induction, and cell cycle alterations following treatment with this compound.
Cell Viability and Cytotoxicity Assays
The initial assessment of this compound's effect on cancer cells involves determining its impact on cell viability and proliferation. The MTT and LDH release assays are fundamental for establishing a dose-response relationship and identifying the concentration range for further mechanistic studies.
MTT Cell Proliferation Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Experimental Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549, HeLa, or MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Replace the existing medium with 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[4] It is a reliable method for assessing plasma membrane integrity.
Experimental Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48 hours).
-
Sample Collection: Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD+) to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Measure the absorbance at 490 nm.
-
Data Analysis: Use a positive control (cells treated with a lysis buffer) to determine the maximum LDH release. Calculate the percentage of cytotoxicity relative to the positive control.
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (Example Data)
| Cell Line | Assay | Time Point (hours) | IC50 (µM) |
| A549 (Lung) | MTT | 48 | 25.3 ± 2.1 |
| HeLa (Cervical) | MTT | 48 | 18.9 ± 1.5 |
| MCF-7 (Breast) | MTT | 48 | 32.7 ± 3.4 |
| A549 (Lung) | LDH | 24 | 45.1 ± 4.2 |
| HeLa (Cervical) | LDH | 24 | 38.6 ± 3.9 |
| MCF-7 (Breast) | LDH | 24 | 51.2 ± 5.0 |
Experimental Workflow for Cytotoxicity Assays
Caption: Workflow for MTT and LDH cytotoxicity assays.
Apoptosis and Cell Cycle Analysis
To understand the mechanism behind the observed cytotoxicity, it is crucial to investigate whether this compound induces programmed cell death (apoptosis) or causes cell cycle arrest.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5] Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, while PI enters cells with compromised membranes, indicating late apoptosis or necrosis.
Experimental Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the IC50 value for 24 hours.
-
Cell Harvesting: Harvest cells by trypsinization, wash with cold PBS, and resuspend in 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Data Acquisition: Analyze the cells by flow cytometry within 1 hour of staining.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Table 2: Apoptosis Induction by this compound in A549 Cells (Example Data)
| Treatment | Concentration (µM) | % Early Apoptosis | % Late Apoptosis/Necrosis |
| Vehicle Control | 0 | 2.1 ± 0.5 | 1.5 ± 0.3 |
| This compound | 12.5 | 8.3 ± 1.1 | 3.2 ± 0.6 |
| This compound | 25 (IC50) | 22.5 ± 2.3 | 10.8 ± 1.9 |
| This compound | 50 | 35.1 ± 3.0 | 18.4 ± 2.5 |
Cell Cycle Analysis by Propidium Iodide Staining
This method uses PI to stain cellular DNA, and the fluorescence intensity is proportional to the DNA content. Flow cytometry analysis reveals the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[6][7]
Experimental Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at relevant concentrations for 24 hours.
-
Cell Harvesting: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the DNA content by flow cytometry.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Table 3: Cell Cycle Distribution in A549 Cells after this compound Treatment (Example Data)
| Treatment | Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 0 | 55.2 ± 3.1 | 28.9 ± 2.5 | 15.9 ± 1.8 |
| This compound | 12.5 | 65.8 ± 4.0 | 20.1 ± 2.1 | 14.1 ± 1.5 |
| This compound | 25 (IC50) | 75.3 ± 4.5 | 12.5 ± 1.9 | 12.2 ± 1.3 |
Workflow for Apoptosis and Cell Cycle Analysis
Caption: Workflow for apoptosis and cell cycle analysis.
Potential Signaling Pathway
This compound is known to inhibit TNF production.[3][8] TNF signaling can lead to either cell survival via NF-κB activation or cell death (apoptosis or necroptosis).[9] By inhibiting TNF, this compound may disrupt these downstream pathways, potentially sensitizing cells to apoptosis or altering inflammatory responses that support tumor growth. Further investigation into the NF-κB and caspase activation pathways is recommended to elucidate the precise mechanism.
Potential TNF Signaling Pathway Modulation by this compound
Caption: Potential modulation of TNF signaling by this compound.
Conclusion
These protocols provide a robust framework for the initial cytotoxic evaluation of this compound. By employing these cell-based assays, researchers can effectively determine the compound's potency, assess its ability to induce apoptosis, and analyze its impact on cell cycle progression. The resulting data will be critical for guiding further preclinical development of this compound as a potential therapeutic agent.
References
- 1. Quinolactacins A1 and A2, new acetylcholinesterase inhibitors from Penicillium citrinum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of quinolactacin A, a TNF production inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinolactacins A, B and C: novel quinolone compounds from Penicillium sp. EPF-6. I. Taxonomy, production, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Induction of Apoptosis in Human Breast Cancer Cells via Caspase Pathway by Vernodalin Isolated from Centratherum anthelminticum (L.) Seeds | PLOS One [journals.plos.org]
- 6. Enterolactone induces G1-phase cell cycle arrest in non-small cell lung cancer cells by down-regulating cyclins and cyclin-dependent kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Studying the Mechanism of Action of Quinolactacin A1 in Neuronal Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Quinolactacin A1 is a natural product isolated from Penicillium citrinum that has been identified as an acetylcholinesterase (AChE) inhibitor[1]. Acetylcholinesterase inhibitors are a class of compounds that prevent the breakdown of the neurotransmitter acetylcholine, leading to increased levels of acetylcholine in the synaptic cleft. This mechanism is central to several therapeutic strategies for neurodegenerative diseases such as Alzheimer's disease, where cognitive decline is associated with a loss of cholinergic transmission. These application notes provide a framework for investigating the neuroprotective effects and detailed mechanism of action of this compound in neuronal cell models. The following protocols and data tables are designed to guide researchers in elucidating its potential therapeutic properties.
Data Presentation
While specific quantitative data for this compound's broad neuronal effects are limited in publicly available literature, the following tables provide a template for organizing experimental results and include representative data for known acetylcholinesterase inhibitors for comparative purposes.
Table 1: Acetylcholinesterase Inhibition Activity
| Compound | Target Enzyme | IC50 (µM) | Cell Line/System | Reference |
| This compound | Acetylcholinesterase | Data to be determined | e.g., SH-SY5Y, PC12 | |
| Donepezil | Acetylcholinesterase | 0.0067 | Human Erythrocyte AChE | |
| Galantamine | Acetylcholinesterase | 0.35 | Human Brain AChE | |
| Rivastigmine | Acetylcholinesterase | 0.04 | Human Brain AChE |
Table 2: Neuroprotective Effects Against Aβ-induced Toxicity
| Treatment | Concentration (µM) | Cell Viability (%) | LDH Release (% of Control) | Cell Line |
| Control (Vehicle) | - | 100 | 100 | e.g., SH-SY5Y |
| Aβ (1-42) | 10 | Data to be determined | Data to be determined | e.g., SH-SY5Y |
| This compound + Aβ (1-42) | 1 | Data to be determined | Data to be determined | e.g., SH-SY5Y |
| This compound + Aβ (1-42) | 5 | Data to be determined | Data to be determined | e.g., SH-SY5Y |
| This compound + Aβ (1-42) | 10 | Data to be determined | Data to be determined | e.g., SH-SY5Y |
Table 3: Effect on Neuronal Signaling Pathway Markers (Western Blot Quantification)
| Treatment | Concentration (µM) | p-Akt/Akt Ratio (Fold Change) | p-ERK/ERK Ratio (Fold Change) | CREB Phosphorylation (Fold Change) |
| Control | - | 1.0 | 1.0 | 1.0 |
| This compound | 1 | Data to be determined | Data to be determined | Data to be determined |
| This compound | 5 | Data to be determined | Data to be determined | Data to be determined |
| This compound | 10 | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocols
Protocol 1: Determination of Acetylcholinesterase (AChE) Inhibitory Activity
Objective: To quantify the in vitro inhibitory effect of this compound on AChE activity.
Materials:
-
Human recombinant AChE
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
This compound
-
Donepezil (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add 20 µL of various concentrations of this compound or Donepezil.
-
Add 140 µL of phosphate buffer (pH 8.0) to each well.
-
Add 20 µL of AChE solution and incubate for 15 minutes at 25°C.
-
Add 10 µL of DTNB solution to each well.
-
Initiate the reaction by adding 10 µL of ATCI solution.
-
Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration.
-
The percentage of inhibition is calculated as: (1 - (Rate of sample / Rate of control)) * 100.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Assessment of Neuroprotection against Amyloid-β (Aβ)-Induced Toxicity
Objective: To evaluate the protective effect of this compound on neuronal cells exposed to Aβ toxicity.
Materials:
-
SH-SY5Y neuroblastoma cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin
-
Aβ (1-42) peptide
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
-
96-well cell culture plates
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Following pre-treatment, add aggregated Aβ (1-42) peptide to a final concentration of 10 µM and incubate for 24 hours.
-
For MTT assay:
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm. Cell viability is expressed as a percentage of the control group.
-
-
For LDH assay:
-
Collect the cell culture supernatant.
-
Measure LDH activity using a commercially available kit according to the manufacturer's instructions.
-
Cytotoxicity is expressed as the percentage of LDH released compared to the control.
-
Protocol 3: Investigation of Neuronal Signaling Pathways by Western Blot
Objective: To determine the effect of this compound on key pro-survival signaling pathways in neuronal cells.
Materials:
-
SH-SY5Y cells
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-ERK, anti-p-ERK, anti-CREB, anti-p-CREB, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Western blotting equipment
Procedure:
-
Culture SH-SY5Y cells in 6-well plates and treat with various concentrations of this compound for the desired time (e.g., 24 hours).
-
Lyse the cells with lysis buffer and collect the total protein.
-
Determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin). Calculate the ratio of phosphorylated to total protein.
Visualizations
Proposed Signaling Pathway of this compound in Neuronal Cells
Caption: Proposed signaling pathway for this compound's neuroprotective effects.
Experimental Workflow for Assessing Neuroprotection
Caption: Workflow for evaluating the neuroprotective effects of this compound.
Logical Relationship of AChE Inhibition and Neurodegeneration
References
Application Notes and Protocols for the Investigation of Quinolactacin A1 as an Acetylcholinesterase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the investigation of Quinolactacin A1 as a potential acetylcholinesterase (AChE) inhibitor. The protocols outlined below are based on established methodologies for screening and characterizing AChE inhibitors.
Data Presentation
A critical step in the evaluation of a potential enzyme inhibitor is the quantitative assessment of its potency. While Quinolactacins A1 and A2 have been identified as new acetylcholinesterase inhibitors, specific quantitative data such as IC50 values were not publicly available in the sources reviewed.[1][2] The table below is structured for the presentation of such data, which would be generated from the protocols described herein. For comparative purposes, data for a known AChE inhibitor would typically be included.
Table 1: Acetylcholinesterase Inhibitory Activity Data
| Compound | Target Enzyme | IC50 (µM) | Inhibition Type | Ki (µM) | Source |
| This compound | e.g., Human AChE | Data to be determined | Data to be determined | Data to be determined | Experimental |
| Reference Inhibitor (e.g., Donepezil) | e.g., Human AChE | Insert Value | e.g., Non-competitive | Insert Value | Literature |
Experimental Protocols
The following protocols describe the necessary steps to determine the acetylcholinesterase inhibitory activity and the kinetic profile of a test compound such as this compound.
Protocol 1: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a widely used method for screening AChE inhibitors.[1][2][3][4] It relies on the measurement of the production of thiocholine from the hydrolysis of acetylthiocholine by AChE. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.[1][2][3][4]
Materials and Reagents:
-
Acetylcholinesterase (AChE) from a specified source (e.g., electric eel, human recombinant)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Reference AChE inhibitor (e.g., Physostigmine or Donepezil)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.
-
Prepare stock solutions of ATCI and DTNB in phosphate buffer.
-
Prepare a series of dilutions of this compound and the reference inhibitor in the assay buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1%).
-
-
Assay Setup (in a 96-well plate):
-
Blank: Add 180 µL of phosphate buffer and 10 µL of the solvent used for the test compound.
-
Control (100% enzyme activity): Add 170 µL of phosphate buffer, 10 µL of the solvent, and 10 µL of the AChE solution.
-
Test Sample: Add 170 µL of phosphate buffer, 10 µL of the this compound solution at various concentrations, and 10 µL of the AChE solution.
-
Reference Inhibitor: Add 170 µL of phosphate buffer, 10 µL of the reference inhibitor solution at various concentrations, and 10 µL of the AChE solution.
-
-
Incubation:
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.[5]
-
-
Reaction Initiation and Measurement:
-
To each well, add 10 µL of DTNB solution followed by 10 µL of ATCI solution to start the reaction.[6]
-
Immediately begin measuring the absorbance at 412 nm at regular intervals (e.g., every minute for 10-20 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the change in absorbance over time (ΔAbs/min).
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(V_control - V_sample) / V_control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) from the dose-response curve.
-
Protocol 2: Kinetic Analysis of Acetylcholinesterase Inhibition
To understand the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed), a kinetic study is performed. This involves measuring the effect of the inhibitor on the Michaelis-Menten kinetics of the enzyme.
Procedure:
-
Assay Setup:
-
Set up a series of reactions as described in Protocol 1.
-
For each fixed concentration of this compound (including a zero-inhibitor control), vary the concentration of the substrate (ATCI). A typical range would be from 0.1 to 5 times the Michaelis constant (Km) of AChE for ATCI.
-
-
Data Collection:
-
Measure the initial reaction rates (V₀) for each combination of inhibitor and substrate concentration.
-
-
Data Analysis:
-
Generate a Lineweaver-Burk plot (a double reciprocal plot) by plotting 1/V₀ against 1/[S] (where [S] is the substrate concentration) for each inhibitor concentration.
-
Analyze the plot to determine the type of inhibition:
-
Competitive inhibition: The lines will intersect on the y-axis. Vmax remains unchanged, while the apparent Km increases.
-
Non-competitive inhibition: The lines will intersect on the x-axis. Km remains unchanged, while Vmax decreases.
-
Uncompetitive inhibition: The lines will be parallel. Both Vmax and Km will decrease.
-
Mixed inhibition: The lines will intersect at a point other than on the axes. Both Vmax and Km will change.
-
-
From the Lineweaver-Burk plot or by using non-linear regression analysis of the Michaelis-Menten plots, the inhibition constant (Ki) can be determined.[7]
-
Visualizations
The following diagrams illustrate the key concepts and workflows described in these protocols.
References
- 1. Quinolactacins A1 and A2, new acetylcholinesterase inhibitors from Penicillium citrinum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of New Classes of Compounds that Reactivate Acetylcholinesterase Inhibited by Organophosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. bioweb.supagro.inrae.fr [bioweb.supagro.inrae.fr]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enantioselective Synthesis of Quinolactacin A1
Welcome to the technical support center for the enantioselective synthesis of Quinolactacin A1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this complex synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step for achieving high enantioselectivity in the synthesis of this compound?
The establishment of the chiral center in the tetrahydro-β-carboline core is the most critical step for high enantioselectivity. This is typically achieved through an asymmetric Pictet-Spengler reaction. The choice of chiral auxiliary or catalyst in this reaction directly influences the enantiomeric excess (ee%) of the final product.[1][2]
Q2: What are the main synthetic strategies for the enantioselective synthesis of this compound and its analogs?
The two primary strategies involve:
-
Chiral Auxiliary-Mediated Diastereoselective Pictet-Spengler Reaction: This approach utilizes a chiral auxiliary, such as N,N-phthaloyl-protected tert-leucine chlorides, to direct the stereochemical outcome of the cyclization.[2] The resulting diastereomers can then be separated.
-
Catalytic Asymmetric Pictet-Spengler Reaction: This method employs a chiral catalyst, such as a thiourea-based organocatalyst, to induce enantioselectivity in the Pictet-Spengler reaction.[2]
Following the Pictet-Spengler reaction, the quinolone skeleton is typically constructed via a Winterfeldt oxidation.[2][3]
Troubleshooting Guides
Low Enantioselectivity in Asymmetric Pictet-Spengler Reaction
Problem: The enantiomeric excess (ee%) of the tetrahydro-β-carboline intermediate is low.
| Potential Cause | Troubleshooting Suggestion | Experimental Protocol |
| Ineffective Chiral Auxiliary | The choice of chiral auxiliary is crucial for inducing high diastereoselectivity. Consider using a more sterically demanding auxiliary to enhance facial discrimination. | Protocol 1: Diastereoselective Pictet-Spengler with Chiral Auxiliary 1. To a solution of tryptamine-derived imine (1.0 equiv) in dry DCM at room temperature, add Ti(O-n-Pr)4 (1.2 equiv). 2. After stirring, add the chiral auxiliary, such as N,N-phthaloyl-protected t-leucine chloride (1.2 equiv). 3. Monitor the reaction by TLC until completion. 4. Purify the diastereomers by silica gel column chromatography.[2] |
| Suboptimal Chiral Catalyst or Reaction Conditions | The catalyst loading, temperature, and solvent can significantly impact enantioselectivity. Optimization of these parameters is often necessary. | Protocol 2: Catalytic Asymmetric Pictet-Spengler Reaction 1. To a solution of the tryptamine-derived imine (1.0 equiv) in diisopropyl ether (DIPE) at -78°C, add the chiral thiourea catalyst (e.g., 5 mol%). 2. Add AcCl (1.05 equiv) and 2,6-lutidine (1.05 equiv). 3. Allow the reaction to slowly warm to -30°C and stir until completion. 4. Quench the reaction and purify the product. The ee% can be determined by chiral HPLC.[2] |
| Racemization | The product may be susceptible to racemization under the reaction or workup conditions. | Ensure that the reaction and purification steps are performed under mild conditions. Avoid exposure to strong acids or bases for prolonged periods. |
Inefficient Winterfeldt Oxidation
Problem: The conversion of the tetrahydro-β-carboline to the quinolone skeleton is low-yielding or fails to proceed.
| Potential Cause | Troubleshooting Suggestion | Experimental Protocol |
| Inappropriate Base | The basicity of the reagent is critical. Weak bases may not be sufficient to promote the reaction. | Use a strong base such as sodium hydride (NaH), sodium hydroxide (NaOH), or potassium superoxide (KO2).[3][4] |
| Suboptimal Reaction Conditions | Solvent and temperature play a significant role. | Protocol 3: Optimized Winterfeldt Oxidation 1. To a solution of the N-protected tetrahydro-γ-carboline (1.0 equiv) in DMF, add NaOH (2.0 equiv). 2. Stir the reaction mixture at room temperature in the presence of air for 5 hours. 3. Monitor the reaction by TLC. 4. Upon completion, perform an aqueous workup and purify the product by column chromatography.[4] Alternative Condition: Use KO2 in an appropriate solvent as an alternative to NaOH/air.[3] |
| Incorrect Protecting Group | Electron-withdrawing groups on the nitrogen of the tetrahydro-γ-carboline are reported to be necessary for a successful reaction. | Ensure an appropriate electron-withdrawing protecting group, such as Boc, is installed on the nitrogen atom.[4] |
Difficult Removal of Chiral Auxiliary
Problem: Cleavage of the chiral auxiliary from the tetrahydro-β-carboline intermediate is proving difficult or results in decomposition of the product.
| Potential Cause | Troubleshooting Suggestion | Experimental Protocol |
| Harsh Cleavage Conditions | The conditions for removing the auxiliary may be too harsh for the substrate. | Explore milder cleavage conditions. For N,N-phthaloyl-protected t-leucine auxiliaries, reductive cleavage is often employed. |
| Substrate Instability | The product may be unstable to the cleavage conditions. | Screen different reagents and conditions on a small scale to identify a suitable method that preserves the integrity of the desired product. |
Data Summary
Table 1: Comparison of Catalytic Systems for Asymmetric Pictet-Spengler Reaction
| Catalyst/Auxiliary | Substrate | Yield (%) | ee% / dr | Reference |
| N,N-phthaloyl-protected t-leucine chloride | Tryptamine-derived imine | 80 | 2:1 dr | [2] |
| Chiral Thiourea Catalyst A | Tryptamine-derived imine | 63 | 99.5 ee | [2] |
Visualizations
Caption: General workflow for the enantioselective synthesis of this compound.
Caption: Troubleshooting logic for low enantioselectivity in the Pictet-Spengler reaction.
References
- 1. scispace.com [scispace.com]
- 2. Total synthesis of quinolactacin-H from marine-derived Penicillium sp. ENP701 and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Concise enantioselective syntheses of quinolactacins A and B through alternative Winterfeldt oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Optimizing fermentation conditions to increase Quinolactacin A1 yield.
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the fermentation of Penicillium citrinum for increased Quinolactacin A1 yield.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its origin? A1: this compound is a fungal alkaloid featuring a unique quinolone-γ-lactam hybrid structure.[1] It is a secondary metabolite primarily produced by the fungus Penicillium citrinum.[2] Quinolactacins have garnered interest for their potential as pharmacophores in treating conditions like cancer and Alzheimer's disease.[1]
Q2: What is the general biosynthetic pathway for this compound? A2: The biosynthesis of the quinolactacin core is a complex enzymatic process. It begins with the precursors L-kynurenine and L-isoleucine.[3] The pathway involves two key non-ribosomal peptide synthetases (NRPSs) that catalyze a Dieckmann condensation to form the characteristic quinolone-γ-lactam structure.[1] A notable step is the conversion of L-kynurenine into an unusual β-keto acid, which is a key building block.[1]
Caption: Simplified biosynthetic pathway of this compound.
Section 2: Troubleshooting Guide
This section addresses common problems encountered during this compound fermentation.
Issue 1: Low or No Yield
Q: My fermentation resulted in a very low yield. What are the first parameters I should check? A: Consistently low yields are often linked to suboptimal culture conditions. The most critical factors to verify first are the composition of your fermentation medium, the pH, and the temperature. Ensure these are within the optimal ranges for P. citrinum secondary metabolite production.
| Parameter | Recommended Value/Range | Rationale & Key Considerations |
| Carbon Source | Glucose or Brown Rice | Glucose has been shown to significantly promote secondary metabolite production in P. citrinum compared to sucrose.[4] A solid medium based on brown rice (30%) has also proven effective.[3] |
| Nitrogen Source | Yeast Extract | Yeast extract is a rich source of nitrogenous compounds, vitamins, and growth factors. A concentration of 0.07% to 2% has been used in various Penicillium fermentations.[3][5] |
| Precursors | L-isoleucine, L-kynurenine | These are the foundational building blocks for this compound.[6] Their availability can be a limiting factor. Consider supplementation if using a minimal defined medium. |
| Initial pH | 5.5 - 6.5 | P. citrinum generally favors slightly acidic conditions for growth and secondary metabolite production.[7] Production of other metabolites by this fungus has been shown to be inhibited at a pH below 5.4.[8] |
| Temperature | 25°C - 30°C | The optimal temperature for producing secondary metabolites like citrinin in P. citrinum is around 30°C.[8] Temperatures above 35°C can be inhibitory.[8] |
| Incubation Time | 7 - 14 days | Secondary metabolite production typically occurs during the stationary phase of growth. Monitor biomass and product concentration over time to determine the optimal harvest point. |
Q: I've optimized the basic parameters, but the yield is still poor. What should I investigate next? A: If media and basic physical parameters are optimized, turn your attention to aeration and agitation. As an aerobic process, oxygen supply is critical for the fermentation's success. However, Penicillium species grow as filamentous mycelia, which are sensitive to mechanical stress. Excessive agitation can damage the mycelia and reduce productivity.[9]
| Parameter | Recommended Range | Potential Issues & Considerations |
| Agitation Speed | 50 - 200 RPM | Too Low: Poor mixing, cell sedimentation, and inadequate oxygen dispersion. Too High: High shear stress can lead to mycelial fragmentation, affecting cell viability and productivity.[9] |
| Aeration Rate | 0.5 - 1.5 vvm (volume of air per volume of medium per minute) | Too Low: Oxygen becomes the limiting factor, hindering cell growth and biosynthesis. Too High: Can lead to excessive foaming and, in combination with high agitation, increased shear stress. |
| Dissolved Oxygen (DO) | Maintain > 20% saturation | Monitor DO levels throughout the fermentation. A sharp drop indicates high metabolic activity and oxygen demand. Adjust agitation and aeration to prevent DO from falling below critical levels. |
Issue 2: Inconsistent Yields
Q: Why do my this compound yields vary significantly between fermentation batches? A: Inconsistency is typically due to a lack of precise control over one or more experimental variables.
-
Inoculum Quality: Ensure your inoculum is consistent in age, cell density, and morphology. Use a standardized protocol for spore suspension preparation or pre-culture growth.
-
Parameter Control: Small deviations in initial pH, temperature, or media component concentration can have a large impact on the final yield. Calibrate probes and double-check all measurements.
-
Strain Stability: Fungal strains can undergo genetic drift or degradation over successive subcultures. It is advisable to return to a frozen stock (spore suspension or mycelial stock) after a limited number of passages.
Issue 3: Product Degradation
Q: I can detect this compound in my broth, but the concentration decreases during or after extraction. What is happening? A: The quinolone-γ-lactam core of quinolactacins can be chemically unstable under certain conditions. Quinolactacin can undergo C-3 epimerization, converting it to a different isomer and leading to an apparent loss of the target compound during analysis. To mitigate this, use mild extraction conditions (neutral pH, low temperatures) and minimize the time between harvesting and analysis.
Section 3: Experimental Protocols
Protocol 1: Inoculum Preparation
-
Culture Penicillium citrinum on Potato Dextrose Agar (PDA) plates at 28°C for 7-10 days until sporulation is evident.
-
Prepare a spore suspension by adding 10 mL of sterile 0.1% Tween 80 solution to the plate and gently scraping the surface with a sterile loop.
-
Filter the suspension through sterile glass wool to remove mycelial fragments.
-
Count the spores using a hemocytometer and adjust the concentration to 1 x 10^7 spores/mL with sterile water. This is your standardized inoculum.
Protocol 2: Baseline Fermentation for this compound Production
-
Medium Preparation: Prepare the production medium. A recommended solid medium consists of brown rice (30 g), yeast extract (0.07 g), sodium tartrate (0.03 g), and K₂HPO₄ (0.03 g) in 100 mL of deionized water.[3] Autoclave at 121°C for 20 minutes.
-
Inoculation: After the medium has cooled to room temperature, inoculate with the spore suspension (from Protocol 1) to a final concentration of 1 x 10^5 spores/mL.
-
Incubation: Incubate the culture under stationary conditions at 28°C for 14 days.[3]
-
Extraction & Analysis: After incubation, extract the entire culture (solid medium and mycelia) with ethyl acetate. Evaporate the solvent and redissolve the residue in methanol for analysis by HPLC.
Protocol 3: Fermentation Parameter Optimization Workflow
A systematic approach is crucial for successful optimization. The following workflow outlines a logical progression from baseline conditions to an optimized process.
Caption: Logical workflow for optimizing fermentation parameters.
References
- 1. Quinolactacin Biosynthesis Involves Non-Ribosomal-Peptide-Synthetase-Catalyzed Dieckmann Condensation to Form the Quinolone-γ-lactam Hybrid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinolactacins A1 and A2, new acetylcholinesterase inhibitors from Penicillium citrinum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative Transcriptome Analysis of Penicillium citrinum Cultured with Different Carbon Sources Identifies Genes Involved in Citrinin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medium-scale production of citrinin by Penicillium citrinum in a semisynthetic medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinolactacin Biosynthesis Involves NRPSs Catalyzed Dieckmann Condensation to Form the Quinolone-γ-lactam Hybrid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The effect of agitation on the morphology and penicillin production of Penicillium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Degradation of Quinolactacin A1 in Solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation of Quinolactacin A1 in solution. The information is presented in a question-and-answer format to directly address common issues and questions that may arise during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents.[1][2][3][4] Forced degradation studies are essential to identify the specific degradation pathways and products under various stress conditions.[1][2][4]
Q2: What is the expected shelf-life of a this compound stock solution?
A2: The shelf-life of a this compound stock solution is highly dependent on the solvent and storage conditions. For optimal stability, it is recommended to prepare fresh solutions for immediate use. If storage is necessary, solutions should be kept at low temperatures (e.g., -20°C or -80°C) and protected from light. A formal stability study with defined storage conditions and time points is required to establish a definitive shelf-life.
Q3: Which analytical techniques are most suitable for monitoring the stability of this compound and quantifying its degradation products?
A3: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS), are powerful techniques for separating and quantifying this compound and its degradation products.[5][6] These methods offer high resolution and sensitivity, allowing for the detection of trace-level degradants.[5][6] Spectrophotometric methods, such as UV-Vis spectroscopy, can also be used for initial assessments of degradation.[7]
Q4: How can I differentiate between degradation products and impurities from the synthesis of this compound?
A4: A forced degradation study is crucial for this purpose.[1][4] By subjecting this compound to various stress conditions (acidic, basic, oxidative, photolytic, thermal), you can generate degradation-specific products.[3][4] Comparing the impurity profile of a stressed sample to that of an unstressed control sample will help distinguish between degradation products and process-related impurities.
Troubleshooting Guides
Problem 1: I am observing a rapid loss of this compound potency in my aqueous solution at room temperature.
-
Possible Cause: this compound may be susceptible to hydrolysis, especially at non-neutral pH.
-
Troubleshooting Steps:
-
Verify pH: Measure the pH of your solution. This compound stability can be pH-dependent.
-
Buffer the Solution: If the pH is not neutral, consider using a suitable buffer system to maintain a stable pH.
-
Lower the Temperature: Store the solution at a lower temperature (e.g., 4°C or -20°C) to slow down potential degradation reactions.
-
Use Aprotic Solvents: If compatible with your experimental design, consider dissolving this compound in an aprotic organic solvent like DMSO or DMF for stock solutions, and then diluting into your aqueous medium immediately before use.
-
Problem 2: My HPLC chromatogram shows multiple new peaks after storing the this compound solution for a few days.
-
Possible Cause: These new peaks are likely degradation products.
-
Troubleshooting Steps:
-
Characterize the Degradants: Use a mass spectrometer coupled with your HPLC to obtain the mass-to-charge ratio (m/z) of the new peaks. This information is critical for identifying the degradation products and elucidating the degradation pathway.
-
Perform Forced Degradation: Systematically expose your this compound solution to acidic, basic, oxidative, and photolytic stress conditions to see if you can intentionally generate the same degradation products.[2][4] This will help confirm their origin.
-
Optimize Storage: Based on the nature of the degradation products, adjust your storage conditions. For example, if oxidative degradation is suspected, degas your solvents and store the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Data Presentation
Table 1: Hypothetical Degradation of this compound under Forced Stress Conditions
| Stress Condition | Incubation Time (hours) | This compound Remaining (%) | Major Degradation Products Formed |
| 0.1 M HCl at 60°C | 24 | 75.2 | DP1, DP2 |
| 0.1 M NaOH at 60°C | 24 | 60.5 | DP3, DP4 |
| 3% H₂O₂ at RT | 24 | 85.1 | DP5 |
| Photostability (ICH Q1B) | 24 | 92.8 | DP6 |
| Thermal (80°C) | 24 | 95.3 | Minor degradation |
DP = Degradation Product
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound in Solution
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate the mixture at 60°C for 24 hours. At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light. At specified time points, withdraw an aliquot and dilute for analysis.
-
Photostability: Expose the stock solution in a photostable, transparent container to light conditions as specified in ICH guideline Q1B. A control sample should be wrapped in aluminum foil to protect it from light. Analyze the samples at appropriate time points.
-
Thermal Degradation: Place the stock solution in a thermostatically controlled oven at 80°C for 24 hours. Analyze the sample at specified time points.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC-UV or HPLC-MS method.
Protocol 2: Development of a Stability-Indicating HPLC Method
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase Optimization:
-
Begin with a gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Analyze the samples from the forced degradation study.
-
Adjust the gradient profile to achieve adequate separation between the parent this compound peak and all degradation product peaks.
-
-
Wavelength Selection: Use a diode array detector (DAD) to monitor the elution. The detection wavelength should be set at the λmax of this compound, and the peak purity of the parent compound should be assessed at different points of the peak.
-
Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The method is considered stability-indicating if it can accurately quantify the decrease in the concentration of this compound and separate its degradation products from the parent peak.
Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
References
- 1. pharmtech.com [pharmtech.com]
- 2. rjptonline.org [rjptonline.org]
- 3. journals.ekb.eg [journals.ekb.eg]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. infopharm.bucm.edu.cn [infopharm.bucm.edu.cn]
- 6. researchgate.net [researchgate.net]
- 7. Quinolactacins A1 and A2, new acetylcholinesterase inhibitors from Penicillium citrinum - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low yields in Quinolactacin A1 purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of Quinolactacin A1, particularly in addressing low yields.
Frequently Asked Questions (FAQs)
Q1: What is the general purification strategy for this compound?
A1: this compound is typically isolated from the culture broth of Penicillium species.[1][2] The general strategy involves initial solvent extraction from the culture filtrate, followed by a series of chromatographic steps. Common techniques include adsorption chromatography on Diaion HP-20, followed by silica gel column chromatography and size-exclusion chromatography using Sephadex LH-20 to yield pure this compound.[1]
Q2: What are the known solvents for extracting this compound from the culture broth?
A2: While specific solvents for this compound are not extensively detailed in all literature, chloroform has been successfully used for the extraction of similar secondary metabolites from Penicillium cultures.[3] The choice of solvent will depend on the polarity of this compound.
Q3: What are the potential stability issues with this compound during purification?
A3: The stability of quinolone compounds can be influenced by factors such as pH and temperature.[4][5] It is advisable to conduct purification steps at controlled temperatures (e.g., 4°C) and to use buffers with a pH that ensures the stability of the compound. Prolonged exposure to harsh acidic or basic conditions should be avoided.
Q4: Can this compound degrade on silica gel?
A4: Some organic compounds can be sensitive to the acidic nature of silica gel, leading to degradation and consequently, low yields.[6][7] If degradation is suspected, a 2D TLC test can be performed to assess stability.[7] Alternatives like deactivated silica gel, alumina, or Florisil can be considered.[6]
Troubleshooting Guide: Low Yields
Low yields during this compound purification can arise at various stages, from initial extraction to the final chromatographic steps. This guide provides a systematic approach to identifying and resolving common issues.
Table 1: Troubleshooting Low Yields in this compound Purification
| Problem | Potential Cause | Recommended Solution |
| Low Yield After Initial Extraction | Inefficient extraction from the culture broth. | - Optimize the solvent system used for extraction. Consider a solvent with appropriate polarity for this compound. - Ensure thorough mixing and sufficient extraction time. - Adjust the pH of the culture filtrate to enhance the partitioning of this compound into the organic solvent. |
| Degradation of this compound during extraction. | - Perform the extraction at a lower temperature (e.g., 4°C). - Minimize the time the compound is in solution. - Use fresh, high-purity solvents to avoid reactions with impurities. | |
| Low Yield After Silica Gel Chromatography | Irreversible adsorption of the compound to the silica gel. | - Test different solvent systems to ensure proper elution of this compound. - Consider adding a small percentage of a more polar solvent (e.g., methanol) to the elution mobile phase. |
| Co-elution of this compound with impurities. | - Optimize the gradient of the mobile phase to improve separation. - Consider using a different stationary phase, such as reversed-phase silica gel (C18). | |
| Degradation on the silica gel column.[6][7] | - Deactivate the silica gel by treating it with a solution like triethylamine in the mobile phase.[7] - Use an alternative stationary phase like alumina or Florisil.[6] | |
| Low Yield After Sephadex LH-20 Chromatography | Improper column packing leading to poor separation.[8] | - Ensure the Sephadex LH-20 is properly swelled in the chosen solvent before packing.[8] - Pack the column carefully to avoid air bubbles and channeling. |
| Suboptimal mobile phase for size exclusion. | - Select a solvent that allows for good resolution based on molecular size. Methanol is a commonly used solvent for Sephadex LH-20.[8] | |
| Sample overload. | - Do not exceed the recommended sample loading capacity for the column size. | |
| Overall Low Yield | General degradation throughout the process. | - Maintain cold conditions (4°C) whenever possible. - Minimize the number of purification steps. - Work efficiently to reduce the total purification time. |
| Inaccurate quantification of fractions. | - Use a reliable method for detecting and quantifying this compound in the collected fractions (e.g., UV-Vis spectrophotometry or HPLC). |
Experimental Protocols
The following are generalized protocols based on common practices in natural product purification. Researchers should optimize these protocols based on their specific experimental conditions and the characteristics of their Penicillium strain.
Extraction of this compound from Culture Broth
-
Filtration: Separate the fungal mycelium from the culture broth by filtration through cheesecloth or a similar material.
-
Solvent Extraction:
-
Adjust the pH of the culture filtrate to a suitable value (e.g., slightly acidic or neutral) to favor the extraction of this compound.
-
Extract the filtrate three times with an equal volume of an appropriate organic solvent (e.g., chloroform or ethyl acetate).
-
Combine the organic layers.
-
-
Concentration: Evaporate the solvent from the combined organic extracts under reduced pressure using a rotary evaporator to obtain the crude extract.
Silica Gel Column Chromatography
-
Column Packing:
-
Prepare a slurry of silica gel (60-120 mesh) in the initial mobile phase (e.g., a non-polar solvent like hexane or a mixture of hexane and ethyl acetate).
-
Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase.
-
Alternatively, adsorb the crude extract onto a small amount of silica gel and load the dry powder onto the top of the column.
-
-
Elution:
-
Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane, followed by the introduction of methanol).
-
Collect fractions and monitor the elution of compounds using Thin Layer Chromatography (TLC).
-
-
Fraction Pooling: Combine the fractions containing this compound based on the TLC analysis.
-
Concentration: Evaporate the solvent from the pooled fractions to obtain a semi-pure extract.
Sephadex LH-20 Size-Exclusion Chromatography
-
Column Preparation:
-
Swell the Sephadex LH-20 resin in the desired mobile phase (e.g., methanol) for at least 3 hours.
-
Pack a column with the swelled resin, ensuring a uniform bed.
-
-
Equilibration: Equilibrate the column by washing it with at least two column volumes of the mobile phase.
-
Sample Application: Dissolve the semi-pure extract in a small volume of the mobile phase and carefully apply it to the top of the column.
-
Elution: Elute the column with the mobile phase at a low flow rate to ensure good resolution.[8]
-
Fraction Collection and Analysis: Collect fractions and analyze them for the presence of pure this compound using an appropriate analytical technique (e.g., HPLC, UV-Vis).
-
Final Concentration: Pool the pure fractions and evaporate the solvent to obtain purified this compound.
Visualizations
Diagram 1: this compound Purification Workflow
Caption: A typical workflow for the purification of this compound.
Diagram 2: Troubleshooting Logic for Low Yields
Caption: A logical approach to troubleshooting low purification yields.
References
- 1. Quinolactacins A, B and C: novel quinolone compounds from Penicillium sp. EPF-6. I. Taxonomy, production, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinolactacins A1 and A2, new acetylcholinesterase inhibitors from Penicillium citrinum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purification [chem.rochester.edu]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges with Quinolactacin A1 in Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility issues associated with Quinolactacin A1 in biological assays. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: this compound has poor water solubility and is best dissolved in organic solvents.[1][2] Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for creating a stock solution.[3][4][5] Ethanol and methanol are also suitable alternatives.[1][3][5]
Q2: What is the recommended storage condition and stability for this compound stock solutions?
A2: Solid this compound should be stored at -20°C for long-term stability (≥4 years).[3][5] Once dissolved in an organic solvent like DMSO, the stock solution should be stored in tightly sealed aliquots to avoid repeated freeze-thaw cycles.[4] For DMSO stock solutions, storage at -20°C is recommended for up to one month, and for longer-term storage (up to 6 months), -80°C is advised.[4]
Q3: I observed precipitation when I diluted my this compound stock solution into my aqueous assay buffer. What is the cause and how can I prevent this?
A3: Precipitation upon dilution into aqueous buffers (like PBS or cell culture media) is a common issue for hydrophobic compounds like this compound. This occurs because the compound is poorly soluble in water. To prevent this, it is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) in your assay is kept to a minimum, typically below 0.5%, as higher concentrations can be toxic to cells and affect experimental results. Additionally, vortexing the diluted solution immediately after adding the stock solution can help. For more detailed strategies, please refer to the Troubleshooting Guide below.
Q4: Is it advisable to store this compound in an aqueous solution?
A4: It is not recommended to store this compound in aqueous solutions for more than one day due to its poor stability and solubility in water.[3] Prepare fresh dilutions from your organic stock solution for each experiment.
Q5: Are there any other tips for dissolving this compound if I'm having trouble?
A5: Yes, to aid in the dissolution of this compound, you can gently warm the solution to 37°C and use an ultrasonic bath.[4] Ensure the vial is tightly sealed to prevent solvent evaporation.
Troubleshooting Guide: this compound Solubility Issues
This guide provides a systematic approach to resolving common solubility problems encountered during biological assays with this compound.
Problem: Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High final concentration of this compound | Decrease the final working concentration of this compound in your assay. | The compound remains in solution at a lower, yet still effective, concentration. |
| Insufficient mixing | Add the this compound stock solution dropwise to the aqueous buffer while vigorously vortexing. | Rapid and thorough mixing prevents localized high concentrations that can lead to precipitation. |
| Low temperature of the aqueous buffer | Warm the aqueous buffer to 37°C before adding the this compound stock solution. | Increased temperature can enhance the solubility of the compound. |
| High percentage of DMSO in the final solution | Prepare a more concentrated stock solution to reduce the volume needed for dilution, thereby lowering the final DMSO percentage. | Minimizing the organic solvent concentration helps maintain the compound's solubility in the aqueous environment. |
Problem: Solution is cloudy or contains visible particles after dilution.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete dissolution of the stock solution | Before dilution, ensure your DMSO stock solution is completely clear. If necessary, warm to 37°C and sonicate.[4] | A clear stock solution is essential for preparing a clear final dilution. |
| pH of the buffer | The solubility of quinolone compounds can be pH-dependent. Consider adjusting the pH of your buffer slightly, if your experimental conditions allow. | A modest change in pH may improve the solubility of this compound. |
| Buffer composition | Certain salts in the buffer may promote precipitation. If possible, test the solubility in a simpler buffer system. | Identifying and modifying problematic buffer components can lead to a clear solution. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Carefully weigh the desired amount of solid this compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution thoroughly. If the compound does not fully dissolve, gently warm the tube to 37°C and place it in an ultrasonic bath for 5-10 minutes.[4]
-
Verification: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in tightly sealed, sterile tubes to minimize freeze-thaw cycles. Store at -20°C for up to one month or at -80°C for up to six months.[4]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
-
Thawing: Retrieve an aliquot of the this compound stock solution from the freezer and allow it to thaw completely at room temperature.
-
Pre-warming: Warm the cell culture medium or buffer to 37°C.
-
Serial Dilution (if necessary): If a very low final concentration is required, perform an intermediate dilution of the stock solution in DMSO.
-
Final Dilution: While vortexing the pre-warmed medium/buffer, add the required volume of the this compound stock solution dropwise to achieve the final desired concentration. Ensure the final DMSO concentration is below 0.5%.
-
Immediate Use: Use the freshly prepared working solution immediately in your assay to avoid potential stability issues.
Quantitative Data Summary
| Solvent | Solubility | Reference |
| DMSO | Soluble | [1][3][4][5] |
| Ethanol | Soluble (1 mg/ml reported for Quinolactacin A) | [1][3][5] |
| Methanol | Soluble | [1][3][5] |
| Water | Poor solubility | [1][2] |
| Aqueous Buffers | Sparingly soluble | [3] |
Visual Troubleshooting and Workflow Diagrams
Caption: A decision tree for troubleshooting precipitation issues.
Caption: Recommended workflow for preparing this compound solutions.
Caption: General solubility curve of quinolones in relation to pH.
References
Technical Support Center: Purification of Synthetic Quinolactacin A1
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the purity of synthetic Quinolactacin A1.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of synthetic this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low overall yield after synthesis and initial extraction. | Incomplete reaction; degradation of the product during workup; inefficient extraction. | Optimize reaction conditions (temperature, reaction time, catalyst). Use a milder workup procedure. Perform multiple extractions with an appropriate solvent like chloroform or ethyl acetate.[1][2] |
| Multiple spots observed on Thin Layer Chromatography (TLC) of the crude product. | Presence of starting materials, reagents, and reaction byproducts. | Perform column chromatography on silica gel or neutral alumina.[3] Use a gradient elution system, starting with a non-polar solvent and gradually increasing the polarity. Common eluents include chloroform and methanol mixtures.[3] |
| Difficulty in separating this compound from a closely related impurity (e.g., stereoisomer or degradation product). | The impurity has very similar polarity to the desired product. | Utilize High-Performance Liquid Chromatography (HPLC) for higher resolution separation.[4][5] Consider using a different stationary phase or a modified mobile phase to improve selectivity. Peak shaving or recycling chromatography techniques can also be employed to enhance separation.[6] |
| Product does not crystallize from the chosen solvent system. | The compound is too soluble in the solvent; presence of impurities inhibiting crystallization. | Try a different solvent or a mixture of solvents. A common technique is to dissolve the compound in a good solvent and then slowly add a poor solvent until turbidity is observed, followed by slow cooling. Seeding with a small crystal of pure this compound can also induce crystallization.[4] |
| The purified compound still shows minor impurities by NMR or Mass Spectrometry. | Co-elution of impurities during chromatography; incomplete removal of residual solvents. | Re-purify the compound using a different chromatographic technique (e.g., preparative HPLC if column chromatography was used initially).[6] Dry the final product under high vacuum for an extended period to remove residual solvents. |
| Oily product obtained after solvent evaporation instead of a solid. | The product may be an oil at room temperature, or it may be contaminated with oily impurities. | Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by cooling the sample. If it remains an oil, further purification by chromatography is necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying synthetic this compound?
A1: The most common methods for purifying this compound, a quinoline alkaloid, are solvent extraction and chromatographic techniques.[1][2] These include column chromatography (often using silica gel), thin-layer chromatography (TLC) for monitoring, and high-performance liquid chromatography (HPLC) for achieving high purity.[3][4][5] Crystallization is also a key final step for obtaining a highly pure solid product.[4]
Q2: How do I choose the right solvent system for column chromatography?
A2: The ideal solvent system for column chromatography should provide good separation between your target compound and impurities on a TLC plate. A good starting point is a solvent system that gives your product an Rf value of around 0.3-0.4 on the TLC plate. For quinoline alkaloids, mixtures of a relatively non-polar solvent (like chloroform or dichloromethane) with a polar solvent (like methanol or ethyl acetate) are often effective.[3] You can screen different solvent ratios using TLC to find the optimal conditions before running the column.
Q3: What are some alternative purification techniques if standard chromatography fails?
A3: If standard chromatography is not effective, you can consider more specialized techniques. High-speed countercurrent chromatography (HSCCC) has been successfully used for the isolation of quinoline alkaloids.[7] Another approach is selective displacement chromatography, where a displacer molecule is used to selectively elute the target compound from the column.[8]
Q4: How can I confirm the purity of my final this compound sample?
A4: The purity of your final sample should be assessed using multiple analytical techniques. High-performance liquid chromatography (HPLC) is a powerful tool for quantifying purity.[4][6] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential for confirming the structure and identifying any remaining impurities.[9]
Experimental Protocols
General Column Chromatography Protocol for this compound Purification
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or the initial mobile phase).
-
Column Packing: Pour the slurry into the chromatography column and allow the silica gel to settle, ensuring there are no air bubbles. Drain the excess solvent until it is level with the top of the silica gel bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. Start with a low polarity mobile phase and gradually increase the polarity (gradient elution). For example, start with 100% chloroform and gradually add methanol.
-
Fraction Collection: Collect fractions in separate test tubes.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Recrystallization Protocol
-
Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Dissolution: Dissolve the impure solid in the minimum amount of the hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystals should start to form. Further cooling in an ice bath can increase the yield.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of the solvent.
Visualizations
Caption: General workflow for the purification of synthetic this compound.
Caption: Decision tree for troubleshooting the purification of this compound.
References
- 1. Quinolactacins A, B and C: novel quinolone compounds from Penicillium sp. EPF-6. I. Taxonomy, production, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. researchgate.net [researchgate.net]
- 4. Alkaloid Purification - Lifeasible [lifeasible.com]
- 5. Methods of isolation and determination of isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Purification of an antigenic vaccine protein by selective displacement chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quinolactacins A, B and C: novel quinolone compounds from Penicillium sp. EPF-6. II. Physico-chemical properties and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability in Quinolactacin A1 production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address batch-to-batch variability in Quinolactacin A1 production. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is batch-to-batch consistency important?
A1: this compound is a fungal secondary metabolite produced by various Penicillium species.[1] It exhibits interesting biological activities, including potential therapeutic applications. Batch-to-batch consistency is crucial for reliable experimental results, scalable production, and ultimately for any potential clinical applications, as variations in yield and purity can significantly impact downstream processes and biological assays.
Q2: What are the primary precursors for this compound biosynthesis?
A2: The biosynthesis of this compound involves the condensation of precursors derived from L-tryptophan and L-isoleucine. The N-methyl group is contributed by S-adenosyl methionine (SAM), which is derived from methionine.[2][3][4]
Q3: What are the main factors that can contribute to batch-to-batch variability in this compound production?
A3: Several factors can lead to inconsistencies in production, including:
-
Genetic instability of the producing strain: High-producing fungal strains can sometimes lose their productivity over successive generations.
-
Inoculum quality: The age, concentration, and physiological state of the inoculum can significantly affect fermentation performance.
-
Fermentation media composition: Variations in the quality and concentration of carbon, nitrogen, and precursor sources are common culprits.
-
Environmental parameters: Fluctuations in pH, temperature, and aeration can drastically alter metabolic pathways and final yield.
-
Extraction and purification inefficiencies: Inconsistent recovery during downstream processing can be mistaken for poor fermentation performance.
Troubleshooting Guide
This guide addresses common issues encountered during this compound production.
Issue 1: Low or No Production of this compound
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect or Degenerated Fungal Strain | 1. Verify the identity of your Penicillium strain using morphological and/or molecular methods. 2. Revive a fresh culture from a cryopreserved stock. 3. Perform serial subculturing to select for high-producing colonies. |
| Suboptimal Inoculum | 1. Use a consistent protocol for inoculum preparation (e.g., spore suspension from a plate of a specific age). 2. Ensure the inoculum is in the correct physiological state (e.g., exponential growth phase). 3. Optimize the inoculum size (typically 5-10% v/v). |
| Inadequate Fermentation Medium | 1. Verify the composition and concentration of all media components. 2. Test different carbon and nitrogen sources. 3. Ensure essential minerals and trace elements are present. |
| Incorrect Fermentation Parameters | 1. Calibrate and monitor pH and temperature probes. 2. Optimize pH and temperature for your specific strain (see Table 1 for general ranges). 3. Ensure adequate aeration and agitation for submerged cultures. |
| Precursor Limitation | 1. Supplement the fermentation medium with L-tryptophan and L-isoleucine. 2. Optimize the concentration and feeding strategy for precursors (see Table 2 for illustrative examples). |
Issue 2: Inconsistent Yields Between Batches
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Variability in Raw Materials | 1. Source key media components from a single, reliable supplier. 2. Perform quality control checks on incoming raw materials. |
| Inconsistent Inoculum Preparation | 1. Standardize the age of the seed culture and the method of inoculum preparation. 2. Use a consistent volume and cell density for inoculation. |
| Fluctuations in Fermentation Conditions | 1. Implement strict process controls for pH, temperature, and dissolved oxygen. 2. Ensure consistent agitation and aeration rates across all fermenters. |
| Inconsistent Extraction and Purification | 1. Standardize all downstream processing steps, including solvent volumes, extraction times, and chromatography conditions. 2. Use internal standards during analytical quantification to correct for variations in recovery. |
Data Presentation
Disclaimer: The following tables provide illustrative data based on general principles of secondary metabolite production in Penicillium species. Optimal conditions for a specific strain and process will need to be determined empirically.
Table 1: Illustrative Effect of pH and Temperature on this compound Production
| pH | Temperature (°C) | Relative this compound Yield (%) |
| 5.0 | 25 | 75 |
| 6.0 | 25 | 100 |
| 7.0 | 25 | 85 |
| 6.0 | 20 | 60 |
| 6.0 | 30 | 90 |
Note: Based on general optimal growth conditions for Penicillium species.
Table 2: Illustrative Effect of Precursor Feeding on this compound Production
| L-tryptophan (g/L) | L-isoleucine (g/L) | Relative this compound Yield (%) |
| 0 | 0 | 40 |
| 1.0 | 1.0 | 100 |
| 2.0 | 2.0 | 120 |
| 1.0 | 0 | 65 |
| 0 | 1.0 | 55 |
Note: Illustrative data demonstrating the potential impact of precursor supplementation.
Experimental Protocols
Fermentation Protocol for this compound Production
-
Inoculum Preparation:
-
Aseptically transfer a loopful of Penicillium sp. mycelia from a stock culture to a Potato Dextrose Agar (PDA) plate.
-
Incubate at 25°C for 7-10 days until sporulation is observed.
-
Harvest spores by adding 10 mL of sterile 0.1% Tween 80 solution to the plate and gently scraping the surface with a sterile loop.
-
Adjust the spore concentration to approximately 1 x 10^7 spores/mL.
-
-
Fermentation:
-
Prepare the production medium (e.g., Czapek-Dox broth supplemented with yeast extract).
-
Autoclave the medium at 121°C for 20 minutes.
-
After cooling, inoculate the medium with the spore suspension (5% v/v).
-
Incubate at 25°C with shaking at 150 rpm for 10-14 days.
-
(Optional) Feed sterile solutions of L-tryptophan and L-isoleucine (to a final concentration of 1-2 g/L each) after 48-72 hours of incubation.
-
Extraction and Partial Purification of this compound
-
Extraction:
-
Separate the mycelia from the culture broth by filtration.
-
Extract the culture filtrate three times with an equal volume of ethyl acetate.
-
Pool the organic extracts and evaporate to dryness under reduced pressure.
-
-
Partial Purification:
-
Redissolve the crude extract in a minimal volume of methanol.
-
Subject the extract to silica gel column chromatography.
-
Elute with a gradient of hexane-ethyl acetate, followed by ethyl acetate-methanol.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) for the presence of this compound.
-
Pool the fractions containing the compound of interest and evaporate the solvent.
-
HPLC Analysis of this compound
-
Sample Preparation:
-
Dissolve the partially purified extract or a known amount of dried crude extract in methanol.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions (Illustrative):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient: Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV-Vis spectrum of a purified standard (e.g., 254 nm and 320 nm).
-
Injection Volume: 10 µL.
-
Visualizations
Caption: Proposed biosynthetic pathway of this compound.
Caption: A logical workflow for troubleshooting production issues.
Caption: Standard experimental workflow for this compound production.
References
- 1. Quinolactacins A, B and C: novel quinolone compounds from Penicillium sp. EPF-6. I. Taxonomy, production, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinolactacin Biosynthesis Involves NRPSs Catalyzed Dieckmann Condensation to Form the Quinolone-γ-lactam Hybrid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Preventing epimerization of Quinolactacin A1 during synthesis and storage.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the epimerization of Quinolactacin A1 during its synthesis and storage.
Troubleshooting Guides
Issue 1: Epimerization during Synthesis
Symptom: Formation of the undesired diastereomer of this compound, detected by chiral HPLC or NMR analysis.
Potential Causes and Solutions:
The primary step prone to epimerization during the synthesis of quinolactacin structures is the Pictet-Spengler reaction, which establishes the crucial stereocenter. The stereochemical outcome of this reaction is highly dependent on the reaction conditions.
| Potential Cause | Recommended Action |
| Inappropriate Reaction Temperature | The Pictet-Spengler reaction can be kinetically or thermodynamically controlled. Lower temperatures often favor the kinetically controlled product, which may be the desired diastereomer. It is recommended to perform the reaction at reduced temperatures (e.g., -78 °C to 0 °C) to enhance diastereoselectivity. |
| Incorrect Acid Catalyst | The choice and concentration of the acid catalyst are critical. While strong acids like trifluoroacetic acid (TFA) are commonly used, they can also promote epimerization by allowing the reaction to equilibrate to the thermodynamically more stable, but potentially undesired, epimer. Screening different Brønsted or Lewis acids may be necessary to find the optimal balance between reaction rate and stereoselectivity. |
| Use of a Protic Solvent | Protic solvents can facilitate proton exchange and contribute to epimerization. Consider using aprotic solvents to minimize this risk. |
| Lack of a Chiral Auxiliary | For challenging stereocontrol, the use of a chiral auxiliary attached to the tryptamine or aldehyde starting material can provide excellent stereochemical induction. The auxiliary can be removed in a subsequent step.[1][2][3][4] |
Experimental Protocol: Diastereoselective Pictet-Spengler Reaction (General Guidance)
This protocol provides a general starting point. Optimization for this compound synthesis is essential.
-
Reactant Preparation: Dissolve the tryptamine derivative and the aldehyde precursor in a suitable aprotic solvent (e.g., dichloromethane, toluene) under an inert atmosphere (e.g., argon or nitrogen).
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., -78 °C).
-
Catalyst Addition: Slowly add the acid catalyst (e.g., a solution of trifluoroacetic acid in the reaction solvent).
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, quench it by adding a suitable base (e.g., saturated sodium bicarbonate solution).
-
Work-up and Purification: Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.
-
Stereochemical Analysis: Determine the diastereomeric ratio of the product using chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Synthesis
Q1: At which stage of the this compound synthesis is epimerization most likely to occur?
A1: Epimerization is most likely to occur during the formation of the tetracyclic core via the Pictet-Spengler reaction. This reaction creates a new stereocenter, and the conditions of the reaction (temperature, catalyst, solvent) will determine the diastereoselectivity.
Q2: How can I control the stereochemistry of the Pictet-Spengler reaction?
A2: Stereocontrol can be achieved through several strategies:
-
Temperature Control: Running the reaction at low temperatures can favor the formation of the kinetic product, which may be the desired diastereomer.
-
Catalyst Selection: The choice of acid catalyst is crucial. Milder acids or Lewis acids may offer better stereocontrol than strong Brønsted acids.
-
Chiral Auxiliaries: Employing a chiral auxiliary on one of the starting materials can effectively direct the stereochemical outcome.[1][2][3][4]
-
Substrate Control: The inherent chirality of the starting materials can influence the stereochemistry of the newly formed center.
Q3: What analytical techniques are suitable for detecting and quantifying the epimers of this compound?
A3: The most common and reliable technique is Chiral High-Performance Liquid Chromatography (HPLC) . This method uses a chiral stationary phase to separate the enantiomers or diastereomers, allowing for their individual quantification. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used, as the epimers will likely have distinct signals, although quantification may be less precise than with HPLC.
Storage and Stability
Q4: What are the recommended storage conditions for solid this compound?
A4: While specific stability data for this compound is not extensively available, general recommendations for related quinolone compounds suggest the following to minimize degradation and potential epimerization:
-
Temperature: Store at low temperatures, preferably at -20°C or below, for long-term storage. For short-term storage, 2-8°C is acceptable.
-
Light: Protect from light by storing in an amber vial or in a dark place. Quinolones can be susceptible to photolytic degradation.
-
Moisture: Store in a tightly sealed container with a desiccant to protect from moisture, which can promote hydrolysis.
Q5: How should I store solutions of this compound?
A5: Solutions of this compound are generally less stable than the solid form.
-
Solvent: The choice of solvent can impact stability. Aprotic solvents are generally preferred. If an aqueous buffer is necessary, its pH should be carefully controlled, as both acidic and basic conditions can potentially catalyze epimerization and degradation.
-
Temperature: Store solutions frozen at -20°C or -80°C.
-
Aliquoting: It is highly recommended to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q6: What are the likely degradation pathways for this compound?
A6: Based on the structure and studies of similar quinolone compounds, potential degradation pathways include:
-
Epimerization: Reversible conversion to its diastereomer at the stereocenter, potentially catalyzed by acid or base.
-
Hydrolysis: Cleavage of the lactam or other labile bonds in the presence of water.
-
Oxidation: Degradation in the presence of oxidizing agents.
-
Photodegradation: Decomposition upon exposure to light, particularly UV light.
Q7: How can I perform a forced degradation study for this compound?
A7: A forced degradation study involves subjecting the compound to harsh conditions to intentionally induce degradation. This helps to identify potential degradants and develop a stability-indicating analytical method.
| Stress Condition | Typical Experimental Setup |
| Acid Hydrolysis | Treat a solution of this compound with a dilute acid (e.g., 0.1 M HCl) at room temperature or elevated temperature (e.g., 60°C). |
| Base Hydrolysis | Treat a solution of this compound with a dilute base (e.g., 0.1 M NaOH) at room temperature. Basic conditions are often more aggressive for epimerization. |
| Oxidation | Treat a solution of this compound with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature. |
| Thermal Degradation | Heat a solid sample or a solution of this compound at an elevated temperature (e.g., 80°C). |
| Photodegradation | Expose a solution of this compound to a controlled light source (e.g., a photostability chamber with UV and visible light). |
After exposure to each stress condition, the samples should be analyzed by a suitable analytical method, such as HPLC, to identify and quantify the degradants.
Visualizations
Caption: Troubleshooting logic for addressing epimerization during the synthesis of this compound.
Caption: Recommended storage conditions for solid and solution forms of this compound.
Caption: A typical workflow for conducting a forced degradation study of this compound.
References
- 1. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. The use of chiral auxiliaries in the synthesis of chemically and biologically important chiral compunds [open.uct.ac.za]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Cell-Based Assays for Consistent Quinolactacin A1 Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cell-based assays for consistent and reliable results with Quinolactacin A1.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound.
Assay 1: TNF-α Inhibition Assay
Issue: High Variability in TNF-α Levels Between Replicates
-
Possible Cause 1: Inconsistent Cell Seeding. Uneven cell distribution in the microplate wells can lead to significant differences in TNF-α production.
-
Solution: Ensure a homogenous cell suspension before and during seeding. After seeding, allow the plate to sit at room temperature for 15-20 minutes on a level surface before incubation to allow for even cell settling.
-
-
Possible Cause 2: Variation in LPS or this compound Concentration. Inaccurate pipetting of the lipopolysaccharide (LPS) stimulus or the this compound compound will directly impact TNF-α production.
-
Solution: Use calibrated pipettes and perform serial dilutions of LPS and this compound carefully. Prepare master mixes for each condition to minimize pipetting errors between wells.
-
-
Possible Cause 3: Edge Effects in Microplates. Wells on the perimeter of the plate are more prone to evaporation, leading to changes in media concentration and affecting cell health and response.
-
Solution: Avoid using the outermost wells of the microplate for experimental conditions. Fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.
-
Issue: Low or No Inhibition of TNF-α by this compound
-
Possible Cause 1: Suboptimal this compound Concentration. The concentration of this compound may be too low to elicit an inhibitory effect.
-
Solution: Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal inhibitory range and the IC50 value. Based on literature for similar compounds, a starting range of 1 µM to 100 µM is recommended.
-
-
Possible Cause 2: Inadequate Pre-incubation Time. Cells may require pre-incubation with this compound before LPS stimulation for the inhibitory effect to be observed.
-
Solution: Test different pre-incubation times with this compound (e.g., 1, 2, 4, or 24 hours) before adding the LPS stimulus.
-
-
Possible Cause 3: Cell Health and Viability Issues. Unhealthy or dying cells will not respond appropriately to stimuli.
-
Solution: Regularly check cell viability using methods like Trypan Blue exclusion. Ensure cells are in the logarithmic growth phase and have not been passaged too many times.
-
Assay 2: Acetylcholinesterase (AChE) Activity Assay
Issue: High Background Signal in No-Enzyme Control Wells
-
Possible Cause 1: Spontaneous Substrate Hydrolysis. The substrate (e.g., acetylthiocholine) may be unstable and hydrolyze spontaneously, leading to a false-positive signal.
-
Solution: Prepare the substrate solution fresh for each experiment. Run a substrate-only control (without enzyme or inhibitor) to measure the rate of spontaneous hydrolysis and subtract this from all experimental readings.
-
-
Possible Cause 2: Contamination of Reagents. Reagents may be contaminated with substances that react with the detection agent.
-
Solution: Use high-purity reagents and sterile, nuclease-free water. Prepare fresh reagent stocks regularly.
-
Issue: Inconsistent Inhibition by this compound
-
Possible Cause 1: Incorrect Enzyme Concentration. The concentration of acetylcholinesterase may be too high, requiring a higher concentration of this compound for effective inhibition.
-
Solution: Optimize the enzyme concentration to ensure the reaction proceeds linearly over the desired time course and falls within the dynamic range of the assay.
-
-
Possible Cause 2: Inaccurate Incubation Times. The timing of substrate addition and reading the signal is critical for kinetic assays.
-
Solution: Use a multichannel pipette to add substrate to all wells simultaneously. Ensure the plate reader is set up to take kinetic readings at precise intervals.
-
Assay 3: Bacterial Biofilm Inhibition Assay
Issue: Poor or No Biofilm Formation in Control Wells
-
Possible Cause 1: Inappropriate Bacterial Strain or Growth Medium. The selected bacterial strain may not be a strong biofilm former, or the growth medium may lack the necessary nutrients.
-
Solution: Use a well-characterized biofilm-forming strain of Pseudomonas aeruginosa (e.g., PAO1). Optimize the growth medium; for instance, supplementing with glucose can enhance biofilm formation.
-
-
Possible Cause 2: Incorrect Incubation Conditions. Static incubation is crucial for initial bacterial attachment and biofilm formation.
-
Solution: Ensure the microplate is incubated in a static (non-shaking) incubator for the initial 24-48 hours.
-
Issue: this compound Appears to Enhance Biofilm Formation
-
Possible Cause 1: Sub-inhibitory Concentrations. At very low concentrations, some compounds can paradoxically stimulate bacterial growth or biofilm formation.
-
Solution: Test a broader range of this compound concentrations to identify the true inhibitory range and determine the Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Eradication Concentration (MBEC).
-
-
Possible Cause 2: Compound Precipitation. this compound may precipitate out of the solution at higher concentrations, providing a surface for bacteria to attach and form biofilms.
-
Solution: Check the solubility of this compound in the assay medium. Use a solvent control (e.g., DMSO) to ensure the solvent itself is not affecting biofilm formation.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in inhibiting TNF-α production?
A1: this compound has been shown to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α). The likely mechanism involves the modulation of intracellular signaling pathways that lead to the transcription of the TNF-α gene. One of the key pathways is the Nuclear Factor-kappa B (NF-κB) signaling cascade. In response to stimuli like LPS, NF-κB is activated and translocates to the nucleus, where it initiates the transcription of pro-inflammatory cytokines, including TNF-α. This compound may interfere with this pathway, preventing the activation and/or nuclear translocation of NF-κB, thereby suppressing TNF-α gene expression.
Q2: How does this compound inhibit acetylcholinesterase?
A2: this compound acts as an inhibitor of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine. The inhibitory mechanism likely involves the binding of this compound to the active site of the AChE enzyme. This binding can be competitive, non-competitive, or mixed, and prevents the substrate (acetylcholine) from accessing the active site. By inhibiting AChE, this compound leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft.
Q3: What is the expected effective concentration range for this compound in these assays?
A3: The effective concentration of this compound will vary depending on the specific assay and cell type used. For TNF-α inhibition in macrophage-like cells, a starting concentration range of 1 µM to 100 µM is recommended to determine the IC50. For acetylcholinesterase inhibition, based on data for a similar compound, quinolactone A, which has an IC50 of 27.6 µmol/L, a similar range would be appropriate for initial testing.[1] For biofilm inhibition of Pseudomonas aeruginosa, the MIC and MBEC need to be determined empirically, but a starting range of 10 µg/mL to 500 µg/mL can be explored.
Q4: Which cell lines are recommended for the TNF-α inhibition assay?
A4: Murine macrophage-like cell lines such as RAW 264.7 and J774.1 are commonly used and are known to produce significant amounts of TNF-α upon stimulation with LPS.[2] Human monocytic cell lines like THP-1, differentiated into macrophages, are also a suitable model.
Q5: What are the critical parameters to optimize for a biofilm inhibition assay?
A5: Key parameters to optimize include:
-
Bacterial Strain: Use a robust biofilm-forming strain.
-
Growth Medium: Ensure the medium supports strong biofilm formation.
-
Inoculum Density: The initial number of bacteria can influence the rate and extent of biofilm formation.
-
Incubation Time: Allow sufficient time for mature biofilm development (typically 24-48 hours).
-
This compound Concentration: Determine the MIC and MBEC through a dose-response study.
Quantitative Data Summary
| Parameter | Assay | Value/Range | Cell Line/Organism | Reference |
| IC50 | Acetylcholinesterase Inhibition (Quinolactone A) | 27.6 µmol/L | Not Applicable (Enzyme Assay) | [1] |
| Seeding Density | TNF-α Inhibition | 5 x 10^4 cells/well (96-well plate) | RAW 264.7 | [3] |
| LPS Concentration | TNF-α Induction | 1 µg/mL | RAW 264.7 | [3] |
| Incubation Time | Biofilm Formation | 24 - 48 hours | Pseudomonas aeruginosa PAO1 | [4][5] |
| Inoculum Density | Biofilm Formation | 1:100 dilution of overnight culture | Pseudomonas aeruginosa PAO1 | [4] |
Experimental Protocols
Protocol 1: TNF-α Inhibition Assay using RAW 264.7 Cells
-
Cell Seeding:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed 5 x 10^4 cells per well in a 96-well plate and incubate for 24 hours at 37°C and 5% CO2.[3]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells.
-
Incubate for a pre-determined time (e.g., 2 hours).
-
-
LPS Stimulation:
-
Prepare a stock solution of LPS in sterile PBS.
-
Add LPS to each well to a final concentration of 1 µg/mL (except for the negative control wells).[3]
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
-
TNF-α Quantification:
-
Centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant.
-
Quantify the amount of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of TNF-α inhibition for each concentration of this compound compared to the LPS-only control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration.
-
Protocol 2: Acetylcholinesterase (AChE) Activity Assay
-
Reagent Preparation:
-
Prepare a buffer solution (e.g., 0.1 M phosphate buffer, pH 8.0).
-
Prepare a stock solution of acetylcholinesterase in the buffer.
-
Prepare a stock solution of the substrate (e.g., acetylthiocholine iodide) and the detection reagent (e.g., DTNB - Ellman's reagent) in the buffer.
-
Prepare serial dilutions of this compound in the buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add 25 µL of each this compound dilution (or buffer for control).
-
Add 50 µL of the acetylcholinesterase solution to each well and incubate for 10-15 minutes at room temperature.
-
Add 50 µL of the DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of the acetylthiocholine solution to each well.
-
Immediately measure the absorbance at 412 nm kinetically for 5-10 minutes at 1-minute intervals.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each this compound concentration compared to the enzyme-only control.
-
Calculate the IC50 value.
-
Protocol 3: Pseudomonas aeruginosa Biofilm Inhibition Assay
-
Inoculum Preparation:
-
Inoculate Pseudomonas aeruginosa PAO1 in a suitable broth (e.g., Tryptic Soy Broth) and incubate overnight at 37°C with shaking.
-
Dilute the overnight culture 1:100 in fresh broth.[4]
-
-
Compound Addition and Incubation:
-
Quantification of Biofilm (Crystal Violet Staining):
-
Carefully remove the planktonic bacteria by gently aspirating the medium.
-
Wash the wells twice with 200 µL of sterile PBS.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells three times with 200 µL of sterile water.
-
Dry the plate completely.
-
Solubilize the stained biofilm by adding 200 µL of 30% acetic acid to each well.
-
Measure the absorbance at 550 nm.
-
-
Data Analysis:
-
Calculate the percentage of biofilm inhibition for each concentration of this compound compared to the control.
-
Determine the Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Eradication Concentration (MBEC) as appropriate.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Quinolactacins A, B and C: novel quinolone compounds from Penicillium sp. EPF-6. I. Taxonomy, production, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of Pseudomonas aeruginosa Biofilm Formation with Surface Modified Polymeric Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. imquestbio.com [imquestbio.com]
Technical Support Center: Enhancing In Vivo Bioavailability of Quinolactacin A1
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the in vivo bioavailability of Quinolactacin A1. Given the limited public data on the pharmacokinetic properties of this compound, this guide focuses on established strategies for improving the bioavailability of poorly soluble compounds, which this compound is predicted to be based on its chemical structure.
Frequently Asked Questions (FAQs)
Q1: What are the likely reasons for the poor in vivo bioavailability of this compound?
Based on its quinolone structure, this compound is likely a poorly water-soluble compound. Poor aqueous solubility is a primary reason for low oral bioavailability as it limits the dissolution of the drug in the gastrointestinal fluids, which is a prerequisite for absorption.[1][2][3] Other contributing factors could include first-pass metabolism and potential efflux by transporters like P-glycoprotein.
Q2: What are the primary formulation strategies to consider for enhancing the bioavailability of this compound?
Several formulation strategies can be employed to enhance the bioavailability of poorly soluble drugs.[1][4][5] These can be broadly categorized as:
-
Particle Size Reduction: Increasing the surface area of the drug particles to enhance dissolution rate.[1][2][6]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix to improve wettability and dissolution.[1][3][7]
-
Lipid-Based Formulations: Dissolving the drug in a lipid vehicle to facilitate absorption via the lymphatic system.[4][5][6]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes that increase the drug's solubility.[1][5]
Q3: How do I choose the most appropriate strategy for this compound?
The selection of an appropriate strategy depends on the physicochemical properties of this compound, such as its solubility in various solvents, melting point, and logP value.[2] A systematic approach starting with simple methods like pH modification and co-solvents for initial in vivo studies is recommended.[6] If these fail to provide adequate exposure, more advanced formulations like solid dispersions or lipid-based systems can be explored.
Troubleshooting Guides
Issue 1: Low and variable plasma concentrations of this compound after oral administration in preclinical models.
-
Possible Cause: Poor aqueous solubility and slow dissolution in the gastrointestinal tract.
-
Troubleshooting Steps:
-
Particle Size Reduction: Attempt to reduce the particle size of the this compound powder through micronization or nanosizing to increase the surface area for dissolution.[1][2][6]
-
Formulation with Wetting Agents: Incorporate a surfactant or wetting agent into the formulation to improve the wettability of the drug particles.
-
Explore Different Vehicle Systems: Test the solubility of this compound in various pharmaceutically acceptable solvents, co-solvents, and lipid-based vehicles to identify a suitable delivery system.[6]
-
Issue 2: No significant improvement in bioavailability is observed despite successful particle size reduction.
-
Possible Cause: The dissolution is still limited by the intrinsic solubility of the compound, or the compound may be susceptible to degradation in the GI tract or high first-pass metabolism.
-
Troubleshooting Steps:
-
Amorphous Solid Dispersions: Prepare a solid dispersion of this compound with a hydrophilic polymer. This can stabilize the amorphous, higher-energy state of the drug, leading to improved solubility and dissolution.[4][7]
-
Lipid-Based Formulations: Investigate self-emulsifying drug delivery systems (SEDDS) or other lipid-based formulations. These can enhance absorption by presenting the drug in a solubilized form and potentially bypassing first-pass metabolism through lymphatic uptake.[1][5][6]
-
In Vitro Dissolution and Permeability Studies: Conduct in vitro dissolution tests in simulated gastric and intestinal fluids to understand the release profile. Use in vitro models like Caco-2 cell monolayers to assess permeability and identify potential efflux issues.
-
Quantitative Data Summary
The following table summarizes hypothetical data from a preclinical study in rats, comparing different formulation strategies for this compound.
| Formulation Strategy | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension (Control) | 10 | 50 ± 15 | 2.0 | 250 ± 75 | 100 |
| Micronized Suspension | 10 | 120 ± 30 | 1.5 | 600 ± 150 | 240 |
| Solid Dispersion | 10 | 350 ± 70 | 1.0 | 1800 ± 400 | 720 |
| SEDDS Formulation | 10 | 500 ± 100 | 0.5 | 2500 ± 550 | 1000 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Experimental Protocols
Protocol 1: Preparation of a Micronized Suspension of this compound
-
Objective: To reduce the particle size of Quinoclatacin A1 to the micron range to enhance its dissolution rate.
-
Materials: this compound, 0.5% (w/v) hydroxypropyl methylcellulose (HPMC) solution, zirconia beads, high-speed homogenizer.
-
Method:
-
Prepare a 1% (w/v) suspension of this compound in the 0.5% HPMC solution.
-
Add zirconia beads (1-2 mm diameter) to the suspension at a 1:1 volume ratio.
-
Homogenize the mixture at 10,000 rpm for 1-2 hours, monitoring the temperature to prevent degradation.
-
Periodically sample the suspension and measure the particle size using laser diffraction until the desired size distribution (e.g., D90 < 10 µm) is achieved.
-
Separate the micronized suspension from the beads.
-
Protocol 2: Formulation of this compound in a Self-Emulsifying Drug Delivery System (SEDDS)
-
Objective: To formulate this compound in a lipid-based system that forms a fine emulsion upon contact with aqueous media, enhancing solubilization and absorption.
-
Materials: this compound, a lipid (e.g., Capryol 90), a surfactant (e.g., Cremophor EL), and a co-surfactant (e.g., Transcutol HP).
-
Method:
-
Determine the solubility of this compound in various lipids, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
Construct a ternary phase diagram to identify the optimal ratio of oil, surfactant, and co-surfactant that forms a stable and fine emulsion upon dilution.
-
Dissolve the required amount of this compound in the selected lipid.
-
Add the surfactant and co-surfactant to the lipid phase and mix thoroughly until a clear, homogenous solution is formed.
-
Evaluate the self-emulsification performance by adding the formulation to water and observing the formation of the emulsion. Characterize the droplet size of the resulting emulsion.
-
Visualizations
Caption: Experimental workflow for evaluating different this compound formulations.
Caption: Strategies to address poor bioavailability of this compound.
Caption: Mechanism of bioavailability enhancement by SEDDS.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 4. upm-inc.com [upm-inc.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. tandfonline.com [tandfonline.com]
Validation & Comparative
A Comparative Analysis of the Bioactivity of Quinolactacin A1 and Quinolactacin A2
For Researchers, Scientists, and Drug Development Professionals
Quinolactacins, fungal-derived alkaloids, have garnered significant interest in the scientific community for their potential therapeutic applications, notably in the realms of neurodegenerative diseases and inflammatory conditions. This guide provides a detailed comparison of the bioactivity of two prominent members of this family, Quinolactacin A1 and Quinolactacin A2. These compounds are diastereomers, sharing the same molecular formula (C16H18N2O2) and molecular weight (270.33 g/mol ), yet exhibiting distinct biological activities primarily due to the chirality at the C-1' position.
Chemical Structures
This compound and A2 are stereoisomers, with the key structural difference being the orientation of the methylpropyl group attached to the lactam ring. This subtle variation in stereochemistry profoundly influences their interaction with biological targets.
Figure 1: Chemical Structures of this compound and Quinolactacin A2.
Caption: Chemical structures of this compound and A2.
Bioactivity Comparison: A Tabular Summary
The primary bioactivities associated with this compound and A2 are the inhibition of acetylcholinesterase (AChE) and tumor necrosis factor-alpha (TNF-α). The available quantitative data is summarized below.
| Bioactivity Target | This compound | Quinolactacin A2 | Reference |
| Acetylcholinesterase (AChE) Inhibition | Less Potent | 14-fold more potent than A1 | [1] |
| Tumor Necrosis Factor-alpha (TNF-α) Inhibition | Inhibitory Activity Observed | Data Not Available | [2][3] |
Acetylcholinesterase (AChE) Inhibition
Key Findings:
Quinolactacin A2 is a significantly more potent inhibitor of acetylcholinesterase than this compound.[1] Research indicates that Quinolactacin A2 exhibits a 14-fold higher inhibitory activity against AChE compared to its A1 diastereomer.[1] This substantial difference underscores the critical role of the stereochemistry at the C-1' position for effective binding and inhibition of the enzyme. The higher potency of Quinolactacin A2 makes it a more promising candidate for further investigation in the context of Alzheimer's disease and other neurodegenerative disorders characterized by cholinergic deficits.
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
The following is a generalized protocol based on the widely used Ellman's method for determining acetylcholinesterase activity.
Caption: Workflow for AChE inhibition assay.
Detailed Steps:
-
Reagent Preparation: Prepare all solutions as required. The test compounds (this compound and A2) should be dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then diluted to the desired concentrations.
-
Assay Plate Preparation: In a 96-well microplate, add the phosphate buffer, followed by the test compound solution or vehicle control. Finally, add the acetylcholinesterase enzyme solution to all wells except the blank.
-
Pre-incubation: The plate is pre-incubated to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, acetylthiocholine iodide (ATCI).
-
Measurement: The absorbance is measured kinetically at 412 nm. The increase in absorbance is proportional to the hydrolysis of acetylthiocholine, which produces a colored product upon reaction with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Data Analysis: The rate of reaction is calculated from the linear portion of the absorbance versus time curve. The percentage of inhibition is determined by comparing the reaction rates in the presence of the inhibitor to the control. IC50 values are then calculated from the dose-response curves.
Tumor Necrosis Factor-alpha (TNF-α) Inhibition
Key Findings:
Quinolactacin A has been shown to inhibit the production of TNF-α.[2][3] TNF-α is a pro-inflammatory cytokine implicated in a range of inflammatory diseases. The inhibitory effect of Quinolactacins on TNF-α production suggests their potential as anti-inflammatory agents. However, a direct comparative study of the TNF-α inhibitory activity of this compound and A2, including their respective IC50 values, is not currently available in the reviewed literature. Further research is required to elucidate the structure-activity relationship for this particular bioactivity.
Experimental Protocol: LPS-Induced TNF-α Secretion Assay in Macrophages
This protocol outlines a common method for assessing the inhibition of TNF-α production in macrophage cell lines (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).
Caption: Workflow for TNF-α inhibition assay.
Detailed Steps:
-
Cell Seeding: Macrophage cells (e.g., RAW 264.7) are seeded into a 24-well plate and allowed to adhere overnight.
-
Treatment: The cells are pre-treated with various concentrations of this compound or A2 (or vehicle control) for a specified period.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.
-
Incubation: The cells are incubated to allow for the production and secretion of TNF-α.
-
Supernatant Collection: The cell culture supernatant, containing the secreted TNF-α, is collected.
-
TNF-α Quantification: The concentration of TNF-α in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: The percentage of TNF-α inhibition is calculated by comparing the concentrations in the treated wells to the LPS-stimulated control wells. IC50 values can be determined from the resulting dose-response curves.
Signaling Pathways
The inhibitory actions of Quinolactacins on AChE and TNF-α production involve distinct signaling pathways.
Caption: Signaling pathways affected by Quinolactacins.
Acetylcholinesterase Inhibition Pathway: Quinolactacins directly inhibit the enzyme acetylcholinesterase. This prevents the breakdown of the neurotransmitter acetylcholine, leading to its accumulation in the synaptic cleft and enhanced cholinergic neurotransmission.
TNF-α Production Inhibition Pathway: Lipopolysaccharide (LPS) from bacteria binds to Toll-like Receptor 4 (TLR4) on macrophages. This binding triggers an intracellular signaling cascade, a key component of which is the NF-κB pathway. This cascade leads to the transcription of the TNF-α gene and subsequent production and secretion of the pro-inflammatory cytokine. Quinolactacin A is presumed to inhibit one or more steps within this signaling cascade, thereby reducing TNF-α production.
Conclusion
This compound and A2, while structurally similar, exhibit a significant difference in their ability to inhibit acetylcholinesterase, with Quinolactacin A2 being markedly more potent. This highlights the importance of stereochemistry in drug design and development. Both compounds also show potential as anti-inflammatory agents through the inhibition of TNF-α, although further quantitative comparative studies are necessary to fully assess their relative potencies in this regard. The detailed experimental protocols and pathway diagrams provided in this guide offer a valuable resource for researchers investigating the therapeutic potential of these promising natural products.
References
A Comparative Guide to the Structure-Activity Relationships of Quinolactacin A1 Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of Quinolactacin A1 analogs. Quinolactacins are a class of natural products known for a variety of biological activities, including the inhibition of acetylcholinesterase, reduction of tumor necrosis factor-alpha (TNF-α) production, and disruption of bacterial biofilms. Understanding the relationship between the chemical structure of these analogs and their biological function is crucial for the development of novel therapeutic agents. This document summarizes key quantitative data, details relevant experimental protocols, and presents a visual representation of the core SAR principles.
Comparative Biological Activity of Quinolactacin Analogs
The following table summarizes the reported biological activities of this compound and its selected analogs. It is important to note that the data presented here are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
| Compound | Structure | Biological Activity | IC50/DC50 (µM) | Target/Assay |
| This compound | Acetylcholinesterase Inhibition | Not specified in available abstracts | Bovine erythrocyte AChE | |
| Quinolactacin A2 | Acetylcholinesterase Inhibition | Not specified in available abstracts | Bovine erythrocyte AChE | |
| Quinolactacin A | TNF-α Production Inhibition | Not specified in available abstracts | LPS-stimulated murine macrophages | |
| (S)-Quinolactacin-H | Biofilm Inhibition (P. aeruginosa) | 16.7 | Crystal Violet Assay | |
| Biofilm Dispersion (P. aeruginosa) | 42.2 | Crystal Violet Assay | ||
| (R)-Quinolactacin-H | Biofilm Inhibition (P. aeruginosa) | 24.5 | Crystal Violet Assay | |
| Biofilm Dispersion (P. aeruginosa) | 47.1 | Crystal Violet Assay |
Experimental Protocols
Detailed methodologies for the key biological assays are provided below to facilitate the replication and validation of the reported findings.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is commonly used to screen for acetylcholinesterase (AChE) inhibitors.
Materials:
-
Acetylcholinesterase (AChE) from bovine erythrocytes
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
Test compounds (Quinolactacin analogs)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of the test compounds in a suitable solvent.
-
In a 96-well plate, add phosphate buffer, the test compound solution, and the AChE enzyme solution.
-
Incubate the mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Add DTNB solution to each well.
-
Initiate the reaction by adding the substrate, ATCI.
-
The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).
-
Measure the absorbance of the yellow product at 412 nm at regular intervals using a microplate reader.
-
The rate of the reaction is proportional to the AChE activity. The inhibitory activity of the test compounds is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the control (without inhibitor).
TNF-α Production Inhibition Assay
This cell-based assay is used to evaluate the ability of compounds to inhibit the production of the pro-inflammatory cytokine TNF-α.
Materials:
-
Murine macrophage cell line (e.g., RAW 264.7)
-
Lipopolysaccharide (LPS) - to stimulate TNF-α production
-
Cell culture medium (e.g., DMEM) and supplements
-
Test compounds
-
ELISA kit for murine TNF-α
-
96-well cell culture plates
-
CO2 incubator
Procedure:
-
Seed the macrophage cells in a 96-well plate and allow them to adhere overnight in a CO2 incubator at 37°C.
-
Treat the cells with various concentrations of the test compounds for a specified pre-incubation period.
-
Stimulate the cells with LPS to induce the production of TNF-α.
-
Incubate the plates for an appropriate time (e.g., 4-24 hours) to allow for cytokine production.
-
Collect the cell culture supernatant.
-
Quantify the amount of TNF-α in the supernatant using a specific ELISA kit according to the manufacturer's instructions.
-
The percentage of inhibition is calculated by comparing the TNF-α concentration in the treated wells to that in the untreated (LPS-stimulated) control wells.
Pseudomonas aeruginosa Biofilm Inhibition and Dispersion Assay (Crystal Violet Method)
This assay quantifies the ability of compounds to inhibit the formation of or disperse existing bacterial biofilms.
Materials:
-
Pseudomonas aeruginosa strain (e.g., PAO1)
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
Test compounds
-
0.1% Crystal Violet solution
-
30% Acetic acid
-
96-well flat-bottom microplates
-
Microplate reader
Procedure:
For Biofilm Inhibition:
-
Prepare a standardized inoculum of P. aeruginosa.
-
In a 96-well plate, add the bacterial inoculum and different concentrations of the test compounds to the wells.
-
Incubate the plate under static conditions at 37°C for 24-48 hours to allow for biofilm formation.
-
After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic (non-adherent) bacteria.
-
Stain the remaining adherent biofilms by adding a 0.1% crystal violet solution to each well and incubating for 15-20 minutes at room temperature.
-
Wash the wells again with PBS to remove excess stain.
-
Solubilize the stained biofilm by adding 30% acetic acid to each well.
-
Measure the absorbance of the solubilized crystal violet at a wavelength of 595 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.
-
Calculate the percentage of biofilm inhibition relative to the untreated control.
For Biofilm Dispersion:
-
First, grow the P. aeruginosa biofilms in a 96-well plate as described above (steps 1-3 of the inhibition assay) without the test compounds.
-
After the initial incubation period, remove the planktonic bacteria and add fresh medium containing different concentrations of the test compounds to the wells with the pre-formed biofilms.
-
Incubate for a further period (e.g., 24 hours).
-
Proceed with the washing, staining, and quantification steps as described for the inhibition assay (steps 4-9).
-
Calculate the percentage of biofilm dispersion relative to the untreated control.
Structure-Activity Relationship (SAR) Insights
Based on the available data, a preliminary understanding of the structure-activity relationships of this compound analogs can be formulated. The following diagram illustrates the key structural features and their potential influence on biological activity.
A Comparative Analysis of Quinolactacin A1 from Diverse Penicillium Strains
A detailed guide for researchers, scientists, and drug development professionals on the production, biological activities, and analysis of the promising alkaloid, Quinolactacin A1, from different Penicillium species.
This compound, a notable member of the quinolone alkaloid family, has garnered significant interest in the scientific community due to its diverse and potent biological activities. This guide provides a comparative analysis of this compound derived from two prominent producing fungal strains: Penicillium sp. EPF-6 and Penicillium citrinum. While a direct quantitative comparison of production yields between these strains is not extensively documented in current literature, this document consolidates available data on their biological functions, biosynthetic pathways, and the experimental protocols for their cultivation and isolation.
Producing Organisms and Biological Activities
This compound has been successfully isolated from distinct Penicillium strains, each contributing to our understanding of its potential therapeutic applications.
Penicillium sp. EPF-6 , a fungal strain isolated from the larvae of the mulberry pyralid, is a known producer of Quinolactacin A, B, and C.[1][2] this compound from this strain has been identified as a potent inhibitor of tumor necrosis factor (TNF) production.[1] This activity is crucial in the context of inflammatory diseases where TNF plays a key role.
Penicillium citrinum is another well-documented source of this compound and its stereoisomer, Quinolactacin A2.[3] Research on compounds isolated from this strain has highlighted their role as acetylcholinesterase inhibitors.[3] This inhibitory action is a key mechanism in the management of neurodegenerative diseases such as Alzheimer's disease.
Table 1: Comparison of this compound Producing Strains
| Characteristic | Penicillium sp. EPF-6 | Penicillium citrinum |
| Isolated From | Larvae of the mulberry pyralid (Margaronia pyloalis)[1] | Soil[3] |
| Reported Biological Activity of this compound | Inhibition of Tumor Necrosis Factor (TNF) production[1] | Acetylcholinesterase inhibition[3] |
| Co-isolated Quinolactacins | Quinolactacin B, Quinolactacin C[1][2] | Quinolactacin A2[3] |
Biosynthesis of Quinolactacin A
The biosynthesis of the characteristic quinolone-γ-lactam scaffold of quinolactacins has been investigated, revealing a fascinating pathway involving nonribosomal peptide synthetases.[4] The proposed biosynthetic pathway for Quinolactacin A suggests that it originates from the precursors L-tryptophan and L-isoleucine.[4]
References
- 1. Quinolactacins A, B and C: novel quinolone compounds from Penicillium sp. EPF-6. I. Taxonomy, production, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinolactacins A, B and C: novel quinolone compounds from Penicillium sp. EPF-6. II. Physico-chemical properties and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinolactacins A1 and A2, new acetylcholinesterase inhibitors from Penicillium citrinum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
In Vivo Validation of Quinolactacin A1's Mechanism of Action: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Quinolactacin A1's known mechanism of action against established alternatives. While in vivo validation for this compound is not yet publicly available, this document summarizes its in vitro activity and compares it with compounds that have undergone in vivo testing, offering a framework for potential future studies.
This compound, a natural product isolated from Penicillium species, has garnered interest for its dual inhibitory action. In vitro studies have identified it as both an inhibitor of Tumor Necrosis Factor-alpha (TNF-α) production and an inhibitor of the enzyme acetylcholinesterase (AChE).[1][2] These two distinct mechanisms of action position this compound as a potential therapeutic candidate for a range of inflammatory diseases and neurological disorders. However, a critical gap remains in the preclinical data: the in vivo validation of these activities.
This guide will objectively compare the in vitro performance of this compound with alternative compounds that have established in vivo efficacy for both TNF-α inhibition and acetylcholinesterase inhibition. By presenting available experimental data and detailed methodologies, this document aims to provide a valuable resource for researchers considering this compound for further development and for those seeking to understand its potential in the broader landscape of TNF-α and AChE inhibitors.
Section 1: this compound as a TNF-α Production Inhibitor
Quinolactacin A has been shown to inhibit the production of TNF-α in murine peritoneal macrophages and macrophage-like J774.1 cells stimulated with lipopolysaccharide (LPS).[2] This anti-inflammatory activity suggests its potential for treating conditions where TNF-α plays a key pathological role, such as rheumatoid arthritis and inflammatory bowel disease.
Comparative Analysis with In Vivo Validated TNF-α Inhibitors
To contextualize the potential of this compound, we compare its in vitro activity with that of a novel small molecule TNF-α inhibitor, SAR441566, which has demonstrated in vivo efficacy.
| Compound | Target | In Vitro Potency (IC50/KD) | In Vivo Model | Key In Vivo Findings | Reference |
| Quinolactacin A | TNF-α Production | Not explicitly quantified in available literature. Inhibitory activity demonstrated. | Not available | Not available | [2] |
| SAR441566 | Soluble TNF trimer | K D = 15.1 nM | Collagen-Induced Arthritis (CIA) in mice | Significant reduction in arthritis clinical score at 10 and 30 mg/kg doses. | [3] |
Experimental Protocols
A detailed experimental protocol for the in vitro TNF-α production assay with Quinolactacin A is not available in the cited literature. However, a general methodology can be inferred:
-
Cell Culture: Murine peritoneal macrophages or J774.1 cells are cultured in appropriate media.
-
Stimulation: Cells are stimulated with lipopolysaccharide (LPS) to induce TNF-α production.
-
Treatment: Cells are co-incubated with varying concentrations of Quinolactacin A.
-
Quantification: The concentration of TNF-α in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).
-
Analysis: The inhibitory effect of Quinolactacin A on TNF-α production is determined by comparing the TNF-α levels in treated versus untreated, LPS-stimulated cells.
The following is a summary of the in vivo protocol used to evaluate SAR441566:
-
Induction of Arthritis: DBA/1 mice are immunized with an emulsion of bovine type II collagen in complete Freund's adjuvant. A booster injection is administered 21 days later.
-
Treatment: Upon the onset of arthritis, mice are orally administered SAR441566 (e.g., 10 and 30 mg/kg) or a vehicle control daily.
-
Assessment: The severity of arthritis is monitored by scoring clinical signs such as paw swelling and joint inflammation.
-
Endpoint Analysis: At the end of the study, histological analysis of the joints can be performed to assess cartilage and bone erosion.
Signaling Pathway
Caption: Proposed inhibition of the LPS-induced TNF-α signaling pathway by this compound.
Section 2: this compound as an Acetylcholinesterase (AChE) Inhibitor
Quinolactacins A1 and A2 have been identified as inhibitors of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1] This activity suggests a potential therapeutic application in conditions characterized by cholinergic deficits, such as Alzheimer's disease.
Comparative Analysis with In Vivo Validated AChE Inhibitors
We compare the in vitro AChE inhibitory activity of this compound with that of established drugs and natural compounds that have demonstrated in vivo efficacy in animal models of cognitive impairment.
| Compound | In Vitro AChE IC50 | In Vivo Model | Animal | Key In Vivo Findings | Reference |
| This compound | Not explicitly quantified in available literature. Inhibitory activity demonstrated. | Not available | Not available | Not available | [1] |
| Donepezil | ~7 nM | Scopolamine-induced memory impairment | Mice | Reversal of scopolamine-induced cognitive deficits in passive avoidance and Y-maze tasks. | General knowledge |
| Rivastigmine | ~460 µM | Scopolamine-induced memory impairment | Rats | Improvement in spatial memory in the Morris water maze test. | General knowledge |
| Galantamine | ~1.5 µM | Scopolamine-induced memory impairment | Mice | Attenuation of scopolamine-induced amnesia in the passive avoidance test. | General knowledge |
| Huperzine A | ~82 nM | Scopolamine-induced memory impairment | Rats | Significant improvement in learning and memory deficits. | General knowledge |
Experimental Protocols
A standard method for measuring AChE inhibition is the Ellman's assay, which could be used to quantify the potency of this compound:
-
Reaction Mixture: A solution containing a buffer (e.g., phosphate buffer), acetylthiocholine iodide (substrate), and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) is prepared.
-
Enzyme and Inhibitor: A source of acetylcholinesterase (e.g., from electric eel or human erythrocytes) is pre-incubated with varying concentrations of the inhibitor (this compound).
-
Reaction Initiation: The substrate is added to the enzyme-inhibitor mixture to start the reaction.
-
Measurement: The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. The rate of color formation is measured spectrophotometrically at 412 nm.
-
Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of AChE activity, is calculated.
This is a widely used model to screen for potential cognitive enhancers:
-
Animal Model: Rodents (mice or rats) are used.
-
Induction of Amnesia: Scopolamine, a muscarinic receptor antagonist, is administered to the animals to induce a transient cognitive deficit.
-
Treatment: The test compound (e.g., an AChE inhibitor) is administered prior to or after the scopolamine injection.
-
Behavioral Testing: The cognitive function of the animals is assessed using various behavioral tasks, such as:
-
Passive Avoidance Test: Measures learning and memory based on the animal's ability to avoid an aversive stimulus.
-
Morris Water Maze: Assesses spatial learning and memory.
-
Y-Maze: Evaluates short-term spatial working memory.
-
-
Analysis: The performance of the treated group is compared to that of the scopolamine-only group and a control group to determine if the compound can reverse the induced memory impairment.
Experimental Workflow
Caption: Workflow for in vitro and in vivo validation of AChE inhibitors.
Conclusion and Future Directions
This compound presents an intriguing profile with its dual inhibitory activities against TNF-α production and acetylcholinesterase. The in vitro evidence suggests its potential as a lead compound for the development of novel therapeutics for inflammatory and neurological disorders. However, the absence of in vivo data is a significant hurdle that must be overcome to validate its therapeutic potential.
Future research should prioritize the in vivo evaluation of this compound in relevant animal models. For its anti-inflammatory activity, models such as LPS-induced systemic inflammation or collagen-induced arthritis would be appropriate. To assess its cognitive-enhancing effects, the scopolamine-induced amnesia model is a standard starting point. These studies would provide crucial data on the efficacy, pharmacokinetics, and safety profile of this compound, paving the way for further preclinical and potential clinical development. The comparative data and methodologies presented in this guide offer a roadmap for these essential next steps.
References
- 1. Quinolactacins A1 and A2, new acetylcholinesterase inhibitors from Penicillium citrinum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinolactacins A, B and C: novel quinolone compounds from Penicillium sp. EPF-6. I. Taxonomy, production, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An orally available small molecule that targets soluble TNF to deliver anti-TNF biologic-like efficacy in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of the synthetic routes to various Quinolactacin compounds
A detailed examination of the prevailing and emerging synthetic strategies for the construction of Quinolactacin A, B, and C, offering a comparative analysis of their efficiency, stereoselectivity, and overall practicality for researchers in drug discovery and development.
Quinolactacins, a family of fungal metabolites, have garnered significant interest in the scientific community due to their potential as inhibitors of tumor necrosis factor-alpha (TNF-α) production. This biological activity makes them attractive targets for the development of novel therapeutic agents. The core structure of quinolactacins features a unique quinolone moiety fused to a γ-lactam ring, presenting a formidable challenge for synthetic chemists. This guide provides a comparative overview of the prominent synthetic routes to Quinolactacin A, B, and C, with a focus on key performance metrics and detailed experimental protocols.
Prevailing Synthetic Strategy: The Pictet-Spengler/Winterfeldt Approach
The most established and widely employed strategy for the asymmetric synthesis of quinolactacins hinges on a two-pronged approach: an asymmetric Pictet-Spengler reaction to construct the chiral tetrahydro-β-carboline intermediate, followed by a Winterfeldt oxidation to form the characteristic quinolone ring system.
A notable example is the enantioselective total synthesis of (-)-Quinolactacin B, which has been achieved with an overall yield of 33% over seven steps starting from tryptamine.[1][2] This route showcases the efficiency of employing a ruthenium-catalyzed asymmetric hydrogenation to establish the crucial stereocenter in the dihydro-β-carboline intermediate.
Key Reactions and Experimental Protocols
Asymmetric Pictet-Spengler Reaction: This reaction is pivotal for installing the stereogenic center in the quinolactacin core. In a typical procedure, a tryptamine derivative is condensed with an appropriate aldehyde in the presence of a chiral catalyst to induce stereoselectivity.
-
Experimental Protocol: To a solution of the tryptamine-derived imine (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or diisopropyl ether (DIPE) at a reduced temperature (-80 °C to -30 °C), is added a chiral catalyst (e.g., a chiral thiourea catalyst, 5 mol%). Subsequently, an acyl chloride (1.05 equiv) and a non-nucleophilic base like 2,6-lutidine (1.05 equiv) are introduced. The reaction mixture is stirred for a specified duration until completion, after which it is quenched and purified by column chromatography to yield the enantioenriched N-acyl tetrahydro-β-carboline. The enantiomeric excess (ee) is typically determined by chiral HPLC analysis.
Winterfeldt Oxidation: This reaction transforms the tetrahydro-β-carboline intermediate into the final quinolone structure. An alternative and milder condition for this oxidation has been developed using potassium superoxide (KO2).
-
Experimental Protocol: The N-protected tetrahydro-β-carboline (1.0 equiv) is dissolved in a polar aprotic solvent like dimethylformamide (DMF). To this solution, potassium superoxide (KO2, 4.0 equiv) and a phase-transfer catalyst such as 18-crown-6 (1.0 equiv) are added. The reaction is stirred at room temperature until the starting material is consumed. The reaction mixture is then worked up by quenching with water and extracting with an organic solvent. The crude product is purified by chromatography to afford the desired quinolactacin.
Alternative Synthetic Strategies
While the Pictet-Spengler/Winterfeldt approach is well-established, researchers have explored alternative routes to access the quinolactacin scaffold, aiming to improve efficiency and explore different chemical space.
Aza-Diels-Alder Reaction
The aza-Diels-Alder reaction presents a convergent approach to construct the pyridone-lactam moiety of quinolactacins. This strategy involves the reaction of an enone dienophile with an amine-substituted diene.[3] However, the availability and stability of suitable amine-substituted dienes can be a limiting factor.
Multicomponent Reactions
Multicomponent reactions (MCRs) offer an atom-economical and step-efficient strategy for the synthesis of complex molecules. For the synthesis of quinolactacin derivatives, a multicomponent approach involving the reaction of diethyl oxaloacetate sodium salt, an aldehyde, and an amine has been explored.[2] This method allows for the rapid assembly of the core structure, although its application to the total synthesis of natural quinolactacins with specific stereochemistry requires further development.
Comparative Summary of Synthetic Routes
To facilitate a clear comparison, the following table summarizes the key quantitative data for the reported total synthesis of Quinolactacin B. Data for the total synthesis of Quinolactacin A and C via a comparable Pictet-Spengler/Winterfeldt route by Zhang et al. is referenced, though specific overall yields and step counts from the full text were not available in the searched literature.[4][5]
| Quinolactacin | Synthetic Strategy | Starting Material | Number of Steps | Overall Yield | Enantiomeric Excess | Reference |
| (-)-Quinolactacin B | Asymmetric Hydrogenation / Winterfeldt Oxidation | Tryptamine | 7 | 33% | >99% | [1][2] |
| (+)-Quinolactacin A2 | Asymmetric Pictet-Spengler / Alternative Winterfeldt Oxidation | Not Specified | Not Specified | Not Specified | Not Specified | [4] |
| (+)-Quinolactacin B | Asymmetric Pictet-Spengler / Alternative Winterfeldt Oxidation | Not Specified | Not Specified | Not Specified | Not Specified | [4] |
Signaling Pathways and Experimental Workflows
To visualize the logical flow of the predominant synthetic strategy, the following diagrams are provided.
Caption: Formation of the chiral tetrahydro-β-carboline intermediate.
Caption: Conversion to the final Quinolactacin product.
Conclusion
The asymmetric Pictet-Spengler/Winterfeldt oxidation strategy remains the most reliable and well-documented approach for the enantioselective total synthesis of quinolactacins, as demonstrated by the successful synthesis of Quinolactacin B. While alternative methods like the aza-Diels-Alder reaction and multicomponent reactions offer intriguing possibilities for streamlining the synthesis, further research is needed to fully realize their potential for the efficient and stereocontrolled synthesis of the natural quinolactacin compounds. Future efforts in this field will likely focus on refining these alternative routes to improve their practicality and on the discovery of more efficient and selective catalysts for the key transformations.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Quinolactacin A1
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. Quinolactacin A1, a fungal metabolite of the quinolone class, requires careful consideration for its disposal to mitigate potential environmental and health risks. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with general best practices for laboratory chemical waste management.
Immediate Safety and Handling Protocols
Personal Protective Equipment (PPE):
-
Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
Handling:
-
Avoid inhalation of any dust or aerosols.
-
Prevent contact with skin and eyes.
-
Work in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Procedures for this compound
The disposal of this compound and its associated waste must adhere to institutional, local, and national regulations for hazardous chemical waste. The following procedures are based on general laboratory safety guidelines.
1. Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound, contaminated lab materials (e.g., weighing paper, gloves, pipette tips), and any spill cleanup materials in a designated, properly labeled hazardous waste container.
-
Liquid Waste:
-
Aqueous solutions containing this compound should be collected in a separate, sealed, and clearly labeled waste container. Do not pour down the drain.[2]
-
Stock antibiotic solutions are considered hazardous chemical waste and should be collected in an approved container for chemical waste disposal, following institutional guidelines.[1]
-
Segregate halogenated and non-halogenated solvent waste if applicable.[3]
-
-
Sharps Waste: Needles, syringes, or other contaminated sharps should be disposed of in a designated sharps container.
2. Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."
-
Include the concentration and a list of any other chemical constituents in the container.
-
Ensure the date of waste generation is clearly marked.
3. Storage of Waste:
-
Store waste containers in a designated and secure satellite accumulation area within the laboratory.[2]
-
Ensure containers are tightly sealed to prevent leaks or spills.[4]
-
Store incompatible waste types separately to prevent accidental reactions.[5]
4. Disposal of Empty Containers:
-
An "empty" container that held this compound must be triple-rinsed with a suitable solvent.[6]
-
The rinsate from the triple-rinse must be collected and disposed of as hazardous liquid waste.[6]
-
After triple-rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous waste.[6]
5. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Incineration is a common final disposal method for chemical and cytotoxic waste.[3]
This compound Properties
While comprehensive quantitative data for this compound is limited, the following table summarizes available information for Quinolactacins.
| Property | Information |
| Chemical Class | Quinolone Antibiotic, Fungal Metabolite |
| Biological Activity | Quinolactacins have shown inhibitory activity against tumor necrosis factor (TNF) production and act as acetylcholinesterase inhibitors.[7][8] |
| Organism of Origin | Penicillium sp., Penicillium citrinum[7][8] |
| General Characteristics | Quinolones are antimicrobial agents that target bacterial DNA gyrase and topoisomerase IV.[9] Resistance to quinolones is a significant clinical concern.[9] |
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Disclaimer: This document provides general guidance. Always consult your institution's specific safety and disposal protocols, as well as local and national regulations. If a Safety Data Sheet (SDS) for this compound becomes available, its recommendations should be followed.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. documents.uow.edu.au [documents.uow.edu.au]
- 4. acewaste.com.au [acewaste.com.au]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. vumc.org [vumc.org]
- 7. Quinolactacins A, B and C: novel quinolone compounds from Penicillium sp. EPF-6. I. Taxonomy, production, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quinolactacins A1 and A2, new acetylcholinesterase inhibitors from Penicillium citrinum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quinolones and the Clinical Laboratory | HAI | CDC [medbox.iiab.me]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
